molecular formula C28H30F3NO4 B15543381 4'-Hydroxytamoxifen TFA

4'-Hydroxytamoxifen TFA

Katalognummer: B15543381
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: CZPRMWIKGIOYAV-OQKDUQJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Hydroxytamoxifen TFA is a useful research compound. Its molecular formula is C28H30F3NO4 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H30F3NO4

Molekulargewicht

501.5 g/mol

IUPAC-Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H29NO2.C2HF3O2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3;3-2(4,5)1(6)7/h5-17,28H,4,18-19H2,1-3H3;(H,6,7)/b26-25-;

InChI-Schlüssel

CZPRMWIKGIOYAV-OQKDUQJOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Hydroxytamoxifen TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (B22448), the trifluoroacetic acid (TFA) salt of the active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM). As the primary mediator of tamoxifen's therapeutic effects in estrogen receptor-positive (ER+) breast cancer, a comprehensive understanding of its mechanism of action is paramount for ongoing research and the development of novel endocrine therapies. This technical guide provides a detailed exploration of the molecular interactions and signaling pathways governed by 4'-hydroxytamoxifen.

4'-Hydroxytamoxifen acts as a SERM, exhibiting tissue-specific antagonist and partial agonist effects on estrogen receptors. Its primary mechanism of action in breast cancer is the competitive inhibition of estradiol (B170435) binding to estrogen receptors, leading to the modulation of gene expression and a subsequent reduction in cell proliferation.

Core Mechanism of Action: Estrogen Receptor Modulation

The principal therapeutic effect of 4'-hydroxytamoxifen is mediated through its high-affinity binding to estrogen receptors, primarily ERα and ERβ. This interaction is competitive with the endogenous ligand, 17β-estradiol. However, the binding of 4'-hydroxytamoxifen induces a distinct conformational change in the estrogen receptor compared to estradiol. This altered conformation hinders the recruitment of coactivator proteins essential for the transcriptional activation of estrogen-responsive genes, while promoting the recruitment of corepressor proteins. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inhibiting the growth of ER+ breast cancer cells.

While primarily an antagonist in breast tissue, 4'-hydroxytamoxifen can exhibit partial agonist activity in other tissues, such as the uterus and bone. This tissue-specific activity is a defining characteristic of SERMs.

Quantitative Data Summary

The following tables summarize key quantitative parameters defining the interaction of 4'-hydroxytamoxifen with its molecular targets.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorParameterValue (nM)Fold Difference vs. Tamoxifen
4-Hydroxytamoxifen (B85900)Estrogen Receptor α (ERα)Relative Binding Affinity (Estradiol = 100%)~178%~25-fold higher
TamoxifenEstrogen Receptor α (ERα)Relative Binding Affinity (Estradiol = 100%)~7%-
[3H]4-HydroxytamoxifenEstrogen-Related Receptor γ (ERRγ)Kd35N/A
4-HydroxytamoxifenEstrogen-Related Receptor γ (ERRγ)Ki75N/A

Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.

Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)

Cell LineCompoundIC50 (µM)
MCF-7Tamoxifen~0.79
MCF-74-Hydroxytamoxifen~0.029
T47D4-HydroxytamoxifenConsistently in the low nanomolar range

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.

Signaling Pathways

Estrogen Receptor-Dependent Signaling

The canonical signaling pathway of 4'-hydroxytamoxifen involves its direct interaction with estrogen receptors.

ER_dependent_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHT 4'-Hydroxytamoxifen ER Estrogen Receptor (ERα/ERβ) OHT->ER Binds OHT_ER OHT-ER Complex ER->OHT_ER OHT_ER_nuc OHT-ER Complex OHT_ER->OHT_ER_nuc Translocation ERE Estrogen Response Element (ERE) on DNA OHT_ER_nuc->ERE Binds CoR Corepressors ERE->CoR Recruits Gene Target Gene Transcription CoR->Gene Inhibits

Caption: 4'-Hydroxytamoxifen binds to ER, translocates to the nucleus, and inhibits gene transcription.

Estrogen Receptor-Independent Signaling

Recent studies have revealed that 4'-hydroxytamoxifen can also exert its effects through pathways independent of the classical estrogen receptor. A notable alternative mechanism involves its interaction with the orphan nuclear receptors, Estrogen-Related Receptor γ (ERRγ) and β (ERRβ). 4-Hydroxytamoxifen binds to ERRγ with high affinity, leading to the dissociation of coactivator proteins and the inhibition of its constitutive transcriptional activity.

ER_independent_signaling cluster_cell Cell cluster_nucleus_err Nucleus OHT_nuc 4'-Hydroxytamoxifen ERRg Estrogen-Related Receptor γ (ERRγ) OHT_nuc->ERRg Binds ERRg_SRC1 ERRγ-SRC-1 Complex OHT_nuc->ERRg_SRC1 Disrupts ERRg->ERRg_SRC1 SRC1 Steroid Receptor Coactivator-1 (SRC-1) SRC1->ERRg_SRC1 Gene_err Target Gene Transcription ERRg_SRC1->Gene_err Activates

Caption: 4'-Hydroxytamoxifen disrupts the ERRγ-SRC-1 complex, inhibiting target gene transcription.

Metabolism of 4'-Hydroxytamoxifen

4'-Hydroxytamoxifen is an active metabolite of tamoxifen, formed primarily through the action of cytochrome P450 enzymes, with CYP2D6 being a major contributor. It can be further metabolized, primarily through glucuronidation and sulfation, into less active compounds that are then excreted.

Metabolism_Pathway Tamoxifen Tamoxifen Hydroxytamoxifen 4'-Hydroxytamoxifen Tamoxifen->Hydroxytamoxifen CYP2D6, CYP2B6 Endoxifen Endoxifen Hydroxytamoxifen->Endoxifen CYP3A4 Metabolites Inactive Metabolites (Glucuronides, Sulfates) Hydroxytamoxifen->Metabolites UGTs, SULTs

Caption: Metabolic pathway of tamoxifen to 4'-hydroxytamoxifen and its subsequent metabolism.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is fundamental to determining the binding affinity of 4'-hydroxytamoxifen for the estrogen receptor.

Objective: To quantify the ability of 4'-hydroxytamoxifen to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Methodology:

  • Preparation of Receptor Source: A source of estrogen receptors is prepared, commonly from uterine cytosol of immature or ovariectomized rodents or from ER-expressing cell lines like MCF-7.

  • Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 4'-hydroxytamoxifen.

  • Separation of Bound and Unbound Ligand: After incubation to equilibrium, bound and unbound radioligand are separated. This is often achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or size-exclusion chromatography.

  • Quantification: The amount of bound [³H]-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of 4'-hydroxytamoxifen that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive estrogen receptor binding assay.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytostatic effect of 4'-hydroxytamoxifen on ER+ breast cancer cell lines.

Objective: To determine the concentration-dependent inhibition of cell proliferation by 4'-hydroxytamoxifen.

Methodology:

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of 4'-hydroxytamoxifen and a vehicle control.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 3-5 days).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC

4'-Hydroxytamoxifen TFA: A Technical Guide to a Key Tamoxifen Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen, a primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a critical molecule in the fields of oncology and endocrinology. Its significance lies in its substantially higher affinity for the estrogen receptor (ER) compared to its parent compound, making it a key mediator of tamoxifen's therapeutic effects in ER-positive breast cancer. This technical guide provides an in-depth analysis of 4'-Hydroxytamoxifen, with a specific focus on its trifluoroacetic acid (TFA) salt form, which is commonly utilized as an analytical standard in research settings.[1][2] This document will cover its metabolic formation, mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Chemical Properties and the Role of TFA Salt

4'-Hydroxytamoxifen is a tertiary amino compound and a member of the phenol (B47542) class, structurally similar to tamoxifen but with a hydroxyl group on the phenyl ring in the Z-position relative to the ethyl group.[3] The trifluoroacetic acid (TFA) salt of 4'-Hydroxytamoxifen is frequently used as a reference standard in analytical and research applications due to its stability and well-defined chemical properties.[1][2] While the TFA salt form facilitates accurate quantification and handling, the biological activity is attributed to the 4'-Hydroxytamoxifen cation.

Metabolism of Tamoxifen to 4'-Hydroxytamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to form several active metabolites.[4][5] The formation of 4'-Hydroxytamoxifen occurs through two main pathways:

  • 4-Hydroxylation: This is a minor pathway, accounting for approximately 7% of tamoxifen metabolism, and is catalyzed by multiple CYP enzymes, including CYP2D6.[6]

  • N-demethylation followed by hydroxylation: The major metabolic route involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, primarily by CYP3A4 and CYP3A5. N-desmethyltamoxifen is then hydroxylated by CYP2D6 to form endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), another highly potent metabolite. 4-Hydroxytamoxifen can also be formed from endoxifen via N-methylation.[6]

The metabolic conversion of tamoxifen to its more active metabolites like 4'-Hydroxytamoxifen is a critical factor in its clinical efficacy.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for 4'-Hydroxytamoxifen from various in vitro and in vivo studies.

Table 1: Estrogen Receptor Binding Affinity

LigandReceptorParameterValue (nM)Reference
4'-HydroxytamoxifenEstrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. EstradiolEqual[7]
4'-HydroxytamoxifenEstrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. Tamoxifen25-50x higher[7]
[3H]4'-HydroxytamoxifenEstrogen-Related Receptor γ (ERRγ)Kd35[7][8]
4'-HydroxytamoxifenEstrogen-Related Receptor γ (ERRγ)Ki75[7][8]

Table 2: In Vitro Potency

CompoundCell LineAssayEndpointValue (nM)Reference
4'-HydroxytamoxifenMCF-7[3H]-estradiol proliferation assayEC500.03[9]
4'-HydroxytamoxifenMCF-7MTT Cell ViabilityEC5010,490[10]
4'-HydroxytamoxifenMCF-7Cell Viability (24h)IC5019,350[10]

Table 3: Pharmacokinetic Parameters in Mice (Single 1 mg/kg Oral Dose)

Compound AdministeredAnalyteCmax (ng/mL)Tmax (h)Reference
Tamoxifen4'-Hydroxytamoxifen0.82[4]
4'-Hydroxytamoxifen4'-Hydroxytamoxifen3.62[4]

Signaling Pathways

4'-Hydroxytamoxifen exerts its biological effects through both estrogen receptor-dependent and -independent signaling pathways.

Estrogen Receptor-Dependent Signaling

The primary mechanism of action of 4'-Hydroxytamoxifen is its competitive binding to estrogen receptors (ERα and ERβ). This binding induces a conformational change in the receptor that is distinct from that induced by estradiol. The 4'-Hydroxytamoxifen-ER complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. In breast cancer cells, this complex recruits co-repressors, leading to the inhibition of transcription of estrogen-responsive genes that are involved in cell proliferation.[11]

ER_Dependent_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OHT_ext 4'-Hydroxytamoxifen ER Estrogen Receptor (ERα/ERβ) 4OHT_ext->ER Binding 4OHT_ER_complex_cyto 4-OHT-ER Complex 4OHT_ER_complex_nuc 4-OHT-ER Complex 4OHT_ER_complex_cyto->4OHT_ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) 4OHT_ER_complex_nuc->ERE Binding CoRepressors Co-repressors ERE->CoRepressors Recruitment GeneTranscription Gene Transcription CoRepressors->GeneTranscription Inhibition CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Caption: ER-dependent signaling pathway of 4'-Hydroxytamoxifen.

Estrogen Receptor-Independent Signaling

4'-Hydroxytamoxifen can also induce programmed cell death through pathways that do not directly involve the estrogen receptor. These mechanisms are often observed at higher concentrations and can involve the activation of stress kinase pathways, such as the p38 MAPK pathway, leading to apoptosis.[11][12]

ER_Independent_Signaling 4OHT_high High Concentration 4'-Hydroxytamoxifen StressKinase Stress Kinase Pathways (e.g., p38 MAPK) 4OHT_high->StressKinase Activation Apoptosis Caspase-Dependent Apoptosis StressKinase->Apoptosis Induction Binding_Assay_Workflow Start Start Incubation Incubate ER, [3H]-Estradiol, and 4'-Hydroxytamoxifen Start->Incubation Equilibrium Reach Equilibrium Incubation->Equilibrium Separation Separate Bound and Unbound Ligand Equilibrium->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End MTT_Assay_Workflow Start Start Seeding Seed MCF-7 Cells Start->Seeding Treatment Treat with 4'-Hydroxytamoxifen Seeding->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilization Add Solubilization Solution Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

References

(Z)-4-Hydroxytamoxifen: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

(Z)-4-Hydroxytamoxifen (4-OHT) , the primary active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM). Its significantly higher affinity for the estrogen receptor—up to 100 times greater than tamoxifen itself—positions it as a key molecule in the therapeutic efficacy of its parent drug and a critical tool in endocrine research. This technical guide provides an in-depth overview of the biological activity of (Z)-4-Hydroxytamoxifen, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Biological Activity and Mechanism of Action

(Z)-4-Hydroxytamoxifen exerts its biological effects primarily through competitive binding to estrogen receptors (ERs), predominantly ERα and ERβ. As a SERM, its activity is tissue-specific, acting as an antagonist in breast tissue, thereby inhibiting the proliferative effects of estrogen, while potentially exhibiting partial agonist activity in other tissues.

Upon binding to the ER in the cytoplasm, (Z)-4-Hydroxytamoxifen induces a conformational change in the receptor. This complex then translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. In breast cancer cells, the conformation induced by (Z)-4-Hydroxytamoxifen binding leads to the recruitment of corepressors rather than coactivators, ultimately resulting in the downregulation of estrogen-dependent gene transcription and a subsequent reduction in cell proliferation.

Beyond its canonical ER-mediated activity, (Z)-4-Hydroxytamoxifen has been shown to bind to the orphan estrogen-related receptor γ (ERRγ) with high affinity, acting as an inverse agonist and inhibiting its constitutive transcriptional activity[1][2][3][4]. Additionally, ER-independent effects have been reported, including the inhibition of voltage-gated sodium channels.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of (Z)-4-Hydroxytamoxifen.

Table 1: Receptor Binding Affinity of (Z)-4-Hydroxytamoxifen

ReceptorLigandParameterValue (nM)Cell/System
Estrogen Receptor[3H]oestradiolIC503.3Estrogen Receptor
Estrogen Receptor(Z)-4-HydroxytamoxifenRBA2.9MCF-7 cells
Estrogen-Related Receptor γ (ERRγ)[3H]4-OHTKd35In vitro
Estrogen-Related Receptor γ (ERRγ)(Z)-4-HydroxytamoxifenKi75In vitro
Estrogen-Related Receptor γ (ERRγ)TamoxifenKi870In vitro
Estrogen-Related Receptor γ (ERRγ)DiethylstilbestrolKi870In vitro

IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity compared to estradiol; Kd: Dissociation constant; Ki: Inhibition constant.

Table 2: In Vitro Efficacy of (Z)-4-Hydroxytamoxifen

AssayCell LineParameterValue (µM)
Estrogen Receptor Antagonism-IC5027
Antiproliferative Effect-IC5027
Inhibition of Cell ViabilityMCF-7IC5012
Inhibition of Cell ViabilityT47DIC5015
Inhibition of Voltage-gated Sodium Channels (NavM)HEK cellsIC500.297
Inhibition of Voltage-gated Sodium Channels (human Nav)HEK cellsIC502.1

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

estrogen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHT (Z)-4-Hydroxytamoxifen ER Estrogen Receptor (ERα/ERβ) OHT->ER OHT_ER OHT-ER Complex ER->OHT_ER OHT_ER_nuc OHT-ER Complex OHT_ER->OHT_ER_nuc Translocation ERE Estrogen Response Element (ERE) OHT_ER_nuc->ERE CoR Corepressors ERE->CoR Recruitment Transcription_repression Transcriptional Repression CoR->Transcription_repression Cell_Proliferation Decreased Cell Proliferation Transcription_repression->Cell_Proliferation

Caption: (Z)-4-Hydroxytamoxifen Signaling Pathway.

competitive_binding_assay start Start prepare_reagents Prepare Reagents: - Receptor Source (e.g., Uterine Cytosol) - [3H]-Estradiol (Radioligand) - (Z)-4-Hydroxytamoxifen (Competitor) start->prepare_reagents incubation Incubate Receptor with: - [3H]-Estradiol alone (Total Binding) - [3H]-Estradiol + excess unlabeled Estradiol (Non-specific Binding) - [3H]-Estradiol + varying concentrations of (Z)-4-OHT prepare_reagents->incubation separation Separate Receptor-Bound and Unbound Radioligand incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantification->analysis end End analysis->end mtt_assay start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Varying Concentrations of (Z)-4-Hydroxytamoxifen seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_formazan->solubilize measure_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->measure_absorbance analysis Data Analysis: - Determine Cell Viability - Calculate IC50 measure_absorbance->analysis end End analysis->end luciferase_assay start Start transfect_cells Transfect Cells with: - Estrogen Receptor Expression Vector - ERE-Luciferase Reporter Plasmid start->transfect_cells seed_cells Seed Transfected Cells in a Plate transfect_cells->seed_cells treat_cells Treat Cells with: - Estrogen (Agonist Control) - Estrogen + (Z)-4-Hydroxytamoxifen (Antagonist Assay) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse Cells to Release Luciferase incubate->lyse_cells add_substrate Add Luciferin Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analysis Data Analysis: - Determine Luciferase Activity - Assess Agonist/Antagonist Effects measure_luminescence->analysis end End analysis->end

References

4'-Hydroxytamoxifen TFA: An In-depth Technical Guide to Estrogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a critical molecule in the fields of endocrinology and oncology. Its therapeutic efficacy, particularly in the context of estrogen receptor (ER)-positive breast cancer, is fundamentally linked to its high-affinity binding to estrogen receptors, primarily ERα and ERβ. The trifluoroacetate (B77799) (TFA) salt of 4-OHT is a common formulation used in research settings. This technical guide provides a comprehensive overview of the binding affinity of 4'-Hydroxytamoxifen for estrogen receptors, details the experimental protocols for determining these interactions, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

The binding affinity of 4'-Hydroxytamoxifen to estrogen receptors is a key determinant of its biological activity. This affinity is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Numerous studies have characterized the binding of 4-OHT to ERα and ERβ, consistently demonstrating a high affinity that is often comparable to or greater than that of the endogenous ligand, 17β-estradiol.

Table 1: Estrogen Receptor Binding Affinity of 4'-Hydroxytamoxifen
ReceptorLigandParameterValueCell/SystemReference
Estrogen Receptor (Human Breast Carcinoma)4'-HydroxytamoxifenRelative Affinity vs. Estradiol (B170435)EqualHuman Breast Carcinoma[1]
Estrogen Receptor (Human Breast Carcinoma)4'-HydroxytamoxifenRelative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma[1]
Estrogen Receptor(Z)-4-HydroxytamoxifenIC503.3 nMCell-free assay with [3H]oestradiol[2]
Estrogen Receptor4'-HydroxytamoxifenIC500.5 nMMCF-7 cells (inhibition of proliferation)[3]
Estrogen-Related Receptor γ (ERRγ)[3H]4-HydroxytamoxifenKd35 nMIn vitro[4][5][6]
Estrogen-Related Receptor γ (ERRγ)4'-HydroxytamoxifenKi75 nMIn vitro[4]
Estrogen-Related Receptor γ (ERRγ)4'-HydroxytamoxifenIC5010.3 nMRecombinant Human ERRγ[7]

It is important to note that while 4-OHT demonstrates high affinity for ERα and ERβ, it shows no measurable binding to the estrogen-related receptor α (ERRα)[4][5][6].

Experimental Protocols

The determination of the binding affinity of 4'-Hydroxytamoxifen to estrogen receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (in this case, 4-OHT) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the relative binding affinity of 4'-Hydroxytamoxifen for the estrogen receptor by quantifying its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

Materials:

  • Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from estrogen target tissues (e.g., rat uterus).

  • Radioligand: [3H]-17β-estradiol.

  • Competitor: 4'-Hydroxytamoxifen TFA and other unlabeled ligands for comparison.

  • Assay Buffer: Tris-HCl buffer containing additives such as EDTA and dithiothreitol (B142953) to maintain receptor stability.

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure:

  • Receptor Preparation: If using tissue, homogenize in cold assay buffer and centrifuge to obtain the cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: Prepare a series of assay tubes. Each tube will contain a fixed concentration of the estrogen receptor preparation and a fixed concentration of the radioligand, [3H]-17β-estradiol.

  • Competition: Add increasing concentrations of unlabeled 4'-Hydroxytamoxifen to the assay tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.

  • Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Competitive_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow cluster_components Key Components prep Receptor & Radioligand Preparation incubation Incubation with 4'-Hydroxytamoxifen prep->incubation Add increasing [4-OHT] separation Separation of Bound & Free Ligand incubation->separation Equilibrium reached quantification Quantification of Bound Radioligand separation->quantification Isolate receptor-ligand complex analysis Data Analysis (IC50 & Ki Calculation) quantification->analysis Radioactivity count ER Estrogen Receptor (ERα or ERβ) Radio_E2 [3H]-Estradiol (Radioligand) OHT 4'-Hydroxytamoxifen (Competitor)

Caption: Workflow of a competitive radioligand binding assay.

Estrogen_Receptor_Signaling cluster_pathway 4'-Hydroxytamoxifen Action on Estrogen Receptor Signaling OHT 4'-Hydroxytamoxifen (4-OHT) ER Estrogen Receptor (ERα / ERβ) OHT->ER Binds Complex 4-OHT-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Cellular_Response Altered Cellular Response Transcription->Cellular_Response

Caption: 4-OHT mediated estrogen receptor signaling pathway.

References

A Technical Guide to the Synthesis and Purification of 4'-Hydroxytamoxifen for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4'-Hydroxytamoxifen, a critical active metabolite of Tamoxifen (B1202). 4'-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) with a significantly higher affinity for the estrogen receptor (ER) than its parent compound, making it an invaluable tool in breast cancer research and studies of estrogen receptor signaling.[1] This document outlines a robust and widely utilized laboratory-scale synthesis and purification strategy, offering detailed experimental protocols and data presentation to aid researchers in obtaining high-purity (Z)-4'-Hydroxytamoxifen for their studies.

Synthesis of 4'-Hydroxytamoxifen via McMurry Reaction

A prevalent and effective method for the synthesis of Tamoxifen and its analogs is the McMurry reaction.[1][2][3] This reaction facilitates the reductive coupling of two ketone molecules to form an alkene. In the context of 4'-Hydroxytamoxifen synthesis, this involves the coupling of 4,4'-dihydroxybenzophenone (B132225) and propiophenone (B1677668) in the presence of a low-valent titanium reagent.[1] The synthesis yields a mixture of the geometric (E) and (Z) isomers, with the (Z)-isomer being the more biologically active form.[1]

Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the preparation of the active titanium reagent, followed by the coupling reaction, and concluding with an aqueous workup to isolate the crude product.

cluster_synthesis Synthesis Workflow reagent_prep Preparation of Low-Valent Titanium Reagent coupling McMurry Coupling Reaction reagent_prep->coupling TiCl4, Zn dust, dry THF workup Aqueous Workup coupling->workup Addition of 4,4'-dihydroxybenzophenone and propiophenone crude_product Crude 4'-Hydroxytamoxifen ((E) and (Z) Isomers) workup->crude_product Quenching, extraction, and solvent removal cluster_purification Purification Workflow crude_product Crude 4'-Hydroxytamoxifen sample_prep Sample Preparation crude_product->sample_prep Dissolution in mobile phase rp_hplc Reverse-Phase HPLC sample_prep->rp_hplc Injection onto C18 column fraction_collection Fraction Collection rp_hplc->fraction_collection Isocratic or gradient elution final_processing Final Processing fraction_collection->final_processing Pooling of pure fractions pure_product Pure (Z)-4'-Hydroxytamoxifen final_processing->pure_product Solvent removal and lyophilization cluster_pathway Mechanism of 4'-Hydroxytamoxifen in Breast Cancer Cells OHT 4'-Hydroxytamoxifen ER Estrogen Receptor (ER) OHT->ER Binds to OHT_ER OHT-ER Complex ER->OHT_ER ERE Estrogen Response Element (ERE) OHT_ER->ERE Binds to CoR Corepressors CoR->OHT_ER Recruited by Transcription Gene Transcription ERE->Transcription Inhibits Proliferation Cell Proliferation Transcription->Proliferation Leads to

References

4'-Hydroxytamoxifen TFA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4'-Hydroxytamoxifen Trifluoroacetate (B77799) (TFA), an active metabolite of Tamoxifen. This document outlines its chemical properties, biological activity, and common experimental applications, serving as a vital resource for professionals in the fields of cancer research, endocrinology, and molecular biology.

Core Compound Data

4'-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) with a significantly higher affinity for the estrogen receptor (ER) than its parent compound, Tamoxifen. The trifluoroacetate salt form is frequently utilized in research settings. The key quantitative data for 4'-Hydroxytamoxifen and its TFA salt are summarized below.

Property4'-Hydroxytamoxifen (Base)Trifluoroacetic Acid (TFA)4'-Hydroxytamoxifen TFA (Salt)
CAS Number 68047-06-3 ((Z)-isomer)[1][2]; 68392-35-8 (E/Z mixture)[3][4]76-05-1[5][6][7][8][9]Not explicitly defined; referenced by the parent compound's CAS.
Molecular Formula C₂₆H₂₉NO₂[1]C₂HF₃O₂[6][9]C₂₈H₃₀F₃NO₄
Molecular Weight ~387.51 g/mol [10]~114.02 g/mol [5][6][7][8][9]~501.53 g/mol

Mechanism of Action and Signaling Pathways

4'-Hydroxytamoxifen primarily functions as an antagonist of the estrogen receptor in breast tissue. Its binding to the ERα and ERβ isoforms leads to a conformational change in the receptor, which in turn modulates the transcription of estrogen-responsive genes. This interaction is central to its antiproliferative effects in ER-positive breast cancer cells.

One of the key signaling pathways affected by 4'-Hydroxytamoxifen involves the regulation of cell cycle progression and apoptosis. Research has shown that 4'-Hydroxytamoxifen can induce a G1 phase cell cycle block and promote programmed cell death in multiple myeloma cells. This is achieved through the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. Furthermore, it modulates the expression of Bcl-2 family members, which are critical regulators of apoptosis.[11]

4'-Hydroxytamoxifen's impact on cell cycle and apoptosis pathways.

Experimental Protocols and Workflows

4'-Hydroxytamoxifen is a critical tool in various experimental settings, most notably for the temporal control of gene expression in transgenic mouse models expressing Cre-ER fusion proteins.

Workflow for Inducible Gene Recombination in Mice

The Cre-ER/loxP system allows for gene editing in a tissue-specific and temporally controlled manner. 4'-Hydroxytamoxifen is the active ligand that induces the translocation of the Cre-ER fusion protein to the nucleus, enabling it to perform recombination at loxP sites.

Cre_ER_Workflow cluster_workflow Experimental Workflow Start Start: Transgenic Mouse with Cre-ER and floxed gene Dissolve Dissolve 4'-OHT in appropriate solvent (e.g., ethanol, then oil) Start->Dissolve Administer Administer 4'-OHT to mouse (e.g., IP injection) Dissolve->Administer Translocation Cre-ER translocates to nucleus Administer->Translocation Recombination Cre recombinase excises floxed gene segment Translocation->Recombination Analysis Analyze phenotype resulting from gene modification Recombination->Analysis End End Analysis->End

References

The Genesis of a Targeted Therapy: A Technical History of 4-Hydroxytamoxifen as a Pioneering SERM

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxytamoxifen (B85900) (4-OHT), the principal active metabolite of the groundbreaking breast cancer drug tamoxifen (B1202), represents a cornerstone in the development of targeted endocrine therapies. Its discovery and characterization as a Selective Estrogen Receptor Modulator (SERM) unveiled a new paradigm in cancer treatment, demonstrating that a single molecule could exert tissue-specific estrogenic and antiestrogenic effects. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-OHT, supplemented with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: From a "Failed Contraceptive" to a Lifesaving Drug

The story of 4-Hydroxytamoxifen is intrinsically linked to the development of tamoxifen. Initially synthesized as a potential contraceptive, tamoxifen's trajectory was famously redirected by the pioneering work of pharmacologist V. Craig Jordan.[1][2][3][4] Jordan's research in the 1970s established that tamoxifen could block the proliferative effects of estrogen on breast cancer cells, transforming it into a vital therapeutic agent.[1][3] Subsequent investigations revealed that tamoxifen is a prodrug, requiring metabolic activation to exert its potent antiestrogenic effects.[5][6] This led to the identification of its hydroxylated metabolites, with 4-Hydroxytamoxifen emerging as the most significant contributor to tamoxifen's therapeutic activity due to its substantially higher affinity for the estrogen receptor (ER).[7][8]

The Discovery of 4-Hydroxytamoxifen as the Active Metabolite

Early research into the metabolism of tamoxifen identified several derivatives, including N-desmethyltamoxifen and 4-hydroxytamoxifen.[9] It was quickly established that 4-OHT possessed a much greater affinity for the estrogen receptor than the parent compound.[7][10] This discovery was pivotal, as it explained the potent antiestrogenic effects observed in patients despite the relatively lower binding affinity of tamoxifen itself. 4-OHT is formed from tamoxifen via 4-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6, although this is a minor metabolic pathway.[7] Another key active metabolite, endoxifen (B1662132) (N-desmethyl-4-hydroxytamoxifen), is formed through the N-demethylation of tamoxifen to N-desmethyltamoxifen (a major pathway) followed by hydroxylation by CYP2D6.[7] Both 4-OHT and endoxifen exhibit a binding affinity for the estrogen receptor that is up to 100 times greater than that of tamoxifen.[7][11]

Quantitative Analysis: Binding Affinities and In Vitro Potency

The superior efficacy of 4-OHT as an antiestrogen (B12405530) is quantitatively demonstrated by its high binding affinity for the estrogen receptor and its potent inhibition of estrogen receptor-positive (ER+) breast cancer cell proliferation.

Table 1: Comparative Estrogen Receptor Binding Affinities
CompoundReceptor SourceRelative Binding Affinity (Estradiol = 100%)Fold Difference vs. TamoxifenReference
Estradiol Human Breast Carcinoma100%~14-fold higher[5][10]
4-Hydroxytamoxifen (4-OHT) Human Breast Carcinoma~178% (Equal to Estradiol)~25-50-fold higher[5][10][12]
Tamoxifen Human Breast Carcinoma~7%-[5]
N-desmethyltamoxifen Human Breast Carcinoma< 0.07% (<1% of Tamoxifen)~100-fold lower[10]
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
Cell LineCompoundIC50 (µM)Fold Potency vs. TamoxifenReference
MCF-7 Tamoxifen~0.79-[5]
MCF-7 4-Hydroxytamoxifen~0.029~27-fold more potent[5]

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

4-Hydroxytamoxifen's therapeutic efficacy is derived from its function as a SERM, exhibiting tissue-specific agonist or antagonist activity.[8][13]

In breast tissue , 4-OHT acts as a competitive antagonist of the estrogen receptor. It binds to the ER, inducing a conformational change that is distinct from that caused by estradiol.[8] This altered conformation prevents the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation. Instead, it facilitates the recruitment of co-repressor proteins, leading to a blockade of gene transcription and cell cycle arrest.[8]

Conversely, in other tissues such as the endometrium and bone , the 4-OHT-ER complex can recruit a different set of co-regulators, resulting in partial agonist effects.[8][14] This can lead to an increased risk of endometrial cancer but also has the beneficial effect of preserving bone density.[8]

Signaling Pathway Diagrams

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Estradiol_ER Estradiol-ER Complex ERE Estrogen Response Element (ERE) Estradiol_ER->ERE Translocates & Binds Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription (Proliferation) Coactivators->Transcription Initiates

Figure 1: Estrogen Receptor Agonist Signaling Pathway.

SERM_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHT 4-Hydroxytamoxifen (4-OHT) ER Estrogen Receptor (ER) OHT->ER Competitively Binds OHT_ER 4-OHT-ER Complex ERE Estrogen Response Element (ERE) OHT_ER->ERE Translocates & Binds Corepressors Co-repressors ERE->Corepressors Recruits No_Transcription Blocked Gene Transcription Corepressors->No_Transcription Leads to

Figure 2: 4-Hydroxytamoxifen (SERM) Antagonist Signaling Pathway.

Key Experimental Protocols

The characterization of 4-OHT as a SERM relied on a series of well-defined in vitro and in vivo experiments.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a receptor.

  • Objective: To determine the relative binding affinity of 4-OHT for the estrogen receptor in comparison to estradiol.

  • Materials:

    • Receptor source: Human breast carcinoma cell extracts or purified recombinant human ERα.[10][12]

    • Radioligand: [³H]-Estradiol.[15]

    • Test compounds: Unlabeled estradiol, 4-OHT, tamoxifen, and other metabolites.[15]

    • Scintillation counter.

  • Methodology:

    • A constant concentration of [³H]-Estradiol is incubated with the receptor source.

    • Increasing concentrations of the unlabeled test compounds are added to compete for binding to the ER.[15]

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound [³H]-Estradiol is quantified using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radioligand (IC50) is calculated and used to determine the binding affinity (Ki).

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Objective: To assess the inhibitory effect of 4-OHT on the proliferation of ER+ breast cancer cells (e.g., MCF-7).[5]

  • Materials:

    • ER+ breast cancer cell line (e.g., MCF-7).[5]

    • Cell culture medium and 96-well plates.

    • Test compounds (4-OHT, tamoxifen).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]

    • Solubilization solution (e.g., DMSO).[5]

    • Microplate reader.

  • Methodology:

    • ER+ cells are seeded in 96-well plates and allowed to adhere.[5]

    • Cells are treated with varying concentrations of 4-OHT or tamoxifen for a defined period (e.g., 72 hours).[5]

    • MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

    • A solubilization solution is added to dissolve the formazan crystals.[5]

    • The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

Experimental Workflow Diagram

SERM_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (e.g., McMurry Reaction) binding_assay Competitive Radioligand Binding Assay (ER Affinity) synthesis->binding_assay proliferation_assay Cell Proliferation Assay (e.g., MTT on MCF-7 cells) binding_assay->proliferation_assay reporter_assay Reporter Gene Assay (Transcriptional Activity) proliferation_assay->reporter_assay animal_model Animal Model Studies (e.g., Rat Uterine Growth) reporter_assay->animal_model pk_studies Pharmacokinetic (PK) Studies animal_model->pk_studies pd_studies Pharmacodynamic (PD) Studies pk_studies->pd_studies

Figure 3: Experimental Workflow for SERM Evaluation.

Synthesis of 4-Hydroxytamoxifen

For research and development purposes, 4-Hydroxytamoxifen is often synthesized in the laboratory. The McMurry reaction is a commonly employed method for the synthesis of tamoxifen and its analogs.[16][17] This reaction involves the reductive coupling of two ketone molecules to form an alkene, using a low-valent titanium reagent.[16] The synthesis typically starts from 4,4'-dihydroxybenzophenone (B132225) and propiophenone.[16] A significant challenge in the synthesis is the separation of the (Z) and (E) isomers, as the (Z)-isomer is the more biologically active form.[16] This separation is often achieved using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).[17]

In Vivo Studies and Clinical Relevance

In vivo studies in animal models, such as the immature rat uterus model, were crucial in demonstrating the antiestrogenic and partial agonist effects of 4-OHT.[18] These studies confirmed the in vitro findings and provided a basis for understanding its tissue-specific actions. While 4-OHT itself has been investigated for topical administration, its primary clinical relevance remains as the key active metabolite of orally administered tamoxifen.[19][20] The clinical efficacy of tamoxifen is, therefore, highly dependent on the metabolic conversion to 4-OHT and endoxifen, a process that can be influenced by genetic polymorphisms in the CYP2D6 enzyme.[6]

Conclusion

The discovery and characterization of 4-Hydroxytamoxifen as a potent SERM marked a pivotal moment in the history of cancer therapy. It not only provided a mechanistic understanding of tamoxifen's efficacy but also laid the groundwork for the development of a new class of drugs that could selectively modulate estrogen receptor activity in different tissues. The journey from a metabolic byproduct to a key player in targeted therapy underscores the importance of fundamental research in pharmacology and drug metabolism. The principles established through the study of 4-OHT continue to inform the development of novel endocrine therapies for breast cancer and other hormone-dependent diseases.

References

Off-Target Effects of 4'-Hydroxytamoxifen In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202), is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Its therapeutic action is primarily attributed to its high-affinity binding to estrogen receptors, leading to the modulation of estrogen-dependent gene expression.[1] However, a growing body of in vitro research reveals that 4-OHT interacts with numerous other cellular targets, leading to "off-target" effects. These effects are independent of its action on estrogen receptors and can contribute to both its therapeutic and toxicological profiles.[2][3] Understanding these off-target activities is crucial for the comprehensive evaluation of 4-OHT's biological effects and for the development of more selective therapeutic agents.

This technical guide provides an in-depth overview of the known off-target effects of 4'-Hydroxytamoxifen in vitro. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data on Off-Target Interactions

The following tables summarize the in vitro binding affinities and functional potencies of 4-OHT for various off-target proteins.

TargetLigandParameterValue (nM)Cell/SystemReference
Estrogen-Related Receptor γ (ERRγ)[3H]4-HydroxytamoxifenKd35In vitro[1][4]
Estrogen-Related Receptor γ (ERRγ)4-Hydroxytamoxifen (B85900)Ki75In vitro[1][4]
Estrogen-Related Receptor γ (ERRγ)4-HydroxytamoxifenEC5050Cell-based assay[4]
Estrogen-Related Receptor β (ERRβ)4-HydroxytamoxifenEC50150Cell-based assay[4]

Table 1: Binding and Functional Data for 4-OHT on Estrogen-Related Receptors.

Cell LineCancer TypeER StatusIC50 (µM)Incubation Time (h)Assay MethodReference
MCF-7Breast CancerPositive19.3524MTT[2]
MCF-7Breast CancerPositive21.4248MTT[2]
MCF-7Breast CancerPositive21.4272MTT[2]
BT-20Breast CancerNegativeGrowth reduction at 10⁻⁹ to 10⁻⁶ MNot SpecifiedCell numeration, [3H]thymidine incorporation[5]

Table 2: ER-Independent Cytotoxicity of 4-OHT in Cancer Cell Lines.

Key Off-Target Signaling Pathways and Mechanisms

Estrogen-Related Receptor γ (ERRγ)

4-OHT has been identified as a high-affinity ligand for the orphan nuclear receptor ERRγ.[4] Unlike its antagonistic effect on ER, its interaction with ERRγ leads to the inhibition of the receptor's constitutive transcriptional activity.[4] This interaction is significant as ERRγ is implicated in the regulation of cellular metabolism and has been associated with cancer development.

ERR_gamma_pathway cluster_nucleus Nucleus OHT 4'-Hydroxytamoxifen ERRg ERRγ OHT->ERRg Binds SRC1 SRC-1 Inhibition Inhibition OHT->Inhibition Leads to dissociation of SRC-1 DNA Target Gene Promoters ERRg->DNA SRC1->ERRg Coactivator binding Transcription Constitutive Transcription DNA->Transcription

ERRγ signaling inhibition by 4-Hydroxytamoxifen.
G Protein-Coupled Estrogen Receptor (GPR30)

4-OHT can activate the G protein-coupled estrogen receptor (GPR30), also known as GPER.[6][7] This interaction initiates rapid, non-genomic signaling cascades, including the activation of the ERK1/2 and PI3K/AKT pathways.[6][8] This GPR30-mediated signaling has been shown to promote proliferation in certain cancer cells, such as endometrial and thyroid cancer cells, potentially contributing to the uterotrophic side effects of tamoxifen.[6][7] Furthermore, GPR30 engagement by 4-OHT can sensitize both ER+ and ER- breast cancer cells to natural killer (NK) cell-mediated lysis by upregulating apoptotic and death receptor signaling pathways.[9]

GPR30_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OHT 4'-Hydroxytamoxifen GPR30 GPR30 OHT->GPR30 Activates Src Src GPR30->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation ERK->Proliferation RNA_Seq_Workflow A Cell Culture & Treatment (Vehicle vs. 4-OHT) B Total RNA Isolation A->B C RNA Quality Control B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Data Quality Control E->F G Read Alignment F->G H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Pathway & Functional Analysis I->J SPA_Workflow A Coat plate with target receptor B Add radiolabeled ligand and competitor (4-OHT) A->B C Incubate to reach equilibrium B->C D Add SPA beads C->D E Measure scintillation D->E F Calculate Ki / IC50 E->F Luciferase_Assay_Workflow A Co-transfect cells with receptor & reporter plasmids B Treat with varying concentrations of 4-OHT A->B C Lyse cells B->C D Measure luciferase activity C->D E Determine functional effect (activation/inhibition) D->E

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (4-OHT), the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Beyond its well-characterized antagonism of ERs, emerging evidence has revealed a distinct pharmacological profile for 4-OHT involving its interaction with the Estrogen-Related Receptors (ERRs).[3][4] This in-depth technical guide provides a comprehensive overview of 4-OHT's role as an antagonist of ERRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and pathways.

The ERR family, consisting of three isoforms (ERRα, ERRβ, and ERRγ), are orphan nuclear receptors that share structural homology with the classical ERs but do not bind endogenous estrogens.[3][5] ERRs are constitutively active, playing crucial roles in regulating cellular metabolism, mitochondrial biogenesis, and have been implicated in various pathologies, including cancer.[6] The identification of 4-OHT as a ligand for ERRs has opened new avenues for understanding its therapeutic mechanisms and potential off-target effects.[4]

Quantitative Data Presentation

The antagonist activity of 4'-Hydroxytamoxifen on Estrogen-Related Receptors has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings regarding binding affinities and functional inhibition.

Table 1: Binding Affinity of 4'-Hydroxytamoxifen and Related Compounds for ERRγ

LigandAssay TypeParameterValue (nM)Reference
[³H]4-OHTRadioligand Binding (SPA)Kd35[3][7]
4-OHTCompetition BindingKi75[3][7]
Diethylstilbestrol (B1670540) (DES)Competition BindingKi870[3]
Tamoxifen (TAM)Competition BindingKi870[3]

Table 2: Functional Antagonist/Inverse Agonist Activity of 4'-Hydroxytamoxifen on ERRs

ERR IsoformAssay TypeParameterValue (µM)EffectReference
ERRγFRET Assay (SRC-1 interaction)IC50~0.05Disruption of ERRγ-SRC-1 interaction[8]
ERRγCell-based Reporter AssayIC50~2.0Inhibition of transcriptional activity[8][9]
ERRβFRET Assay (SRC-1 interaction)IC50~0.15Disruption of ERRβ-SRC-1 interaction[8]
ERRαFRET Assay (SRC-1 interaction)->10No measurable effect[8]
ERRαRadioligand Binding--No measurable binding[3]

Mechanism of Action

4'-Hydroxytamoxifen functions as an inverse agonist of ERRγ.[5] In its constitutively active state, ERRγ binds to Estrogen Response Elements (EREs) on DNA and recruits coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), to drive the transcription of target genes.[3]

The binding of 4-OHT to the ligand-binding domain (LBD) of ERRγ induces a conformational change.[1][10] This altered conformation, particularly involving the reorientation of the side chain of phenylalanine 435, sterically hinders the recruitment of coactivators.[1][2] The displacement of the activation helix (helix 12) from its agonist position prevents the formation of a functional transcriptional complex.[1][2] Consequently, the basal transcriptional activity of ERRγ is repressed.[3][4]

cluster_0 Constitutive Activation of ERRγ cluster_1 Inhibition by 4'-Hydroxytamoxifen ERRg_inactive ERRγ ERE Estrogen Response Element (ERE) ERRg_inactive->ERE Binds to DNA ERRg_bound ERRγ-4-OHT Complex Coactivator Coactivator (e.g., SRC-1) TargetGene Target Gene Transcription Coactivator->TargetGene Activates ERE->Coactivator Recruits OHT 4'-Hydroxytamoxifen (4-OHT) OHT->ERRg_inactive Binds to LBD NoCoactivator Coactivator Recruitment Blocked ERRg_bound->NoCoactivator NoTranscription Transcriptional Repression NoCoactivator->NoTranscription

4'-Hydroxytamoxifen Signaling Pathway for ERRγ Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay directly measures the binding of a radiolabeled ligand to its receptor.

  • Objective: To determine the binding affinity (Kd) of [³H]4-OHT for ERRγ and the inhibitory constant (Ki) of unlabeled compounds.

  • Materials:

    • Recombinant ERRγ protein (e.g., GST-ERRγ LBD).

    • [³H]4-Hydroxytamoxifen (radioligand).

    • Unlabeled 4-Hydroxytamoxifen (B85900), Diethylstilbestrol (DES), and Tamoxifen (competitors).

    • SPA beads (e.g., anti-GST coated).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Microplates (e.g., 96-well).

    • Scintillation counter.

  • Procedure:

    • Receptor Immobilization: Incubate GST-ERRγ LBD with anti-GST SPA beads to allow for receptor capture on the bead surface.

    • Saturation Binding:

      • To a series of wells, add a fixed amount of the receptor-coated beads.

      • Add increasing concentrations of [³H]4-OHT.

      • To a parallel set of wells, add a large excess of unlabeled 4-OHT to determine non-specific binding.

      • Incubate to reach equilibrium.

      • Measure the light emission using a scintillation counter.

      • Specific binding is calculated by subtracting non-specific from total binding. The Kd is determined by non-linear regression analysis of the specific binding data.

    • Competition Binding:

      • To a series of wells, add a fixed amount of receptor-coated beads and a fixed concentration of [³H]4-OHT (typically at or below the Kd).

      • Add increasing concentrations of the unlabeled competitor compound (4-OHT, DES, or TAM).

      • Incubate to reach equilibrium.

      • Measure the light emission.

      • The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[3][7]

cluster_workflow Scintillation Proximity Assay (SPA) Workflow start Start immobilize Immobilize GST-ERRγ on anti-GST SPA beads start->immobilize add_ligands Add [³H]4-OHT and competitor to wells immobilize->add_ligands incubate Incubate to reach equilibrium add_ligands->incubate measure Measure light emission (Scintillation Counter) incubate->measure analyze Analyze data to determine Kd and Ki values measure->analyze end End analyze->end

Workflow for a Scintillation Proximity Assay.
Fluorescence Resonance Energy Transfer (FRET) Assay

This assay measures the proximity between the ERR LBD and a coactivator peptide.

  • Objective: To assess the ability of 4-OHT to disrupt the interaction between ERR isoforms and the coactivator SRC-1.

  • Materials:

    • Recombinant ERR LBD (e.g., GST-ERR LBD) as the donor-labeled component.

    • Fluorescently labeled coactivator peptide (e.g., from SRC-1) as the acceptor-labeled component.

    • 4-Hydroxytamoxifen and other test compounds.

    • Assay buffer.

    • Microplate reader capable of FRET measurements.

  • Procedure:

    • In the wells of a microplate, combine the donor-labeled ERR LBD and the acceptor-labeled coactivator peptide. In the absence of an inhibitor, the constitutive interaction brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

    • Add increasing concentrations of 4-OHT or other test compounds.

    • Incubate to allow for binding.

    • Measure the FRET signal.

    • A decrease in the FRET signal indicates disruption of the receptor-coactivator interaction.

    • The IC50 value is determined from the dose-response curve.[8]

Cell-Based Luciferase Reporter Assay

This assay measures the transcriptional activity of ERRs in a cellular context.

  • Objective: To quantify the inhibitory effect of 4-OHT on the constitutive transcriptional activity of ERRγ.

  • Materials:

    • Mammalian cell line (e.g., CV-1).

    • Expression plasmid for full-length ERRγ.

    • Luciferase reporter plasmid containing EREs upstream of the luciferase gene.

    • Transfection reagent.

    • 4-Hydroxytamoxifen.

    • Cell culture medium and reagents.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the ERRγ expression plasmid and the ERE-luciferase reporter plasmid.

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with increasing concentrations of 4-OHT.

    • Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A dose-dependent decrease in luciferase activity indicates inhibition of ERRγ transcriptional activity.

    • The IC50 value is calculated from the dose-response curve.[8]

Logical Relationships and Isoform Selectivity

4'-Hydroxytamoxifen exhibits clear isoform selectivity in its antagonism of ERRs. It is a potent antagonist of ERRγ, a weaker antagonist of ERRβ, and has no measurable effect on ERRα. This selectivity is primarily attributed to differences in the amino acid composition of the ligand-binding pockets of the three isoforms.[3] A single amino acid substitution in ERRα to the corresponding residue in ERRγ is sufficient to confer high-affinity 4-OHT binding.[3]

cluster_isoforms 4'-Hydroxytamoxifen Antagonism of ERR Isoforms OHT 4'-Hydroxytamoxifen ERRg ERRγ OHT->ERRg High Affinity ERRb ERRβ OHT->ERRb Lower Affinity ERRa ERRα OHT->ERRa No Binding Potent Potent Antagonism ERRg->Potent Weak Weak Antagonism ERRb->Weak None No Effect ERRa->None

Isoform Selectivity of 4'-Hydroxytamoxifen for ERRs.

Conclusion

4'-Hydroxytamoxifen is a potent antagonist of Estrogen-Related Receptor γ and a weaker antagonist of ERRβ, with no activity on ERRα. Its mechanism of action involves binding to the ligand-binding domain and inducing a conformational change that prevents the recruitment of coactivators, thereby repressing the constitutive transcriptional activity of these orphan nuclear receptors. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals investigating the complex pharmacology of 4-OHT and the therapeutic potential of targeting ERRs.

References

Methodological & Application

Application Notes and Protocols for Inducing Gene Knockout with 4'-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodology for inducing gene knockout using 4-Hydroxytamoxifen (4-OHT) in conjunction with the Cre-ERT2 system. This powerful tool allows for temporal and spatial control of gene inactivation, which is invaluable in studying gene function, particularly for genes that are embryonically lethal or have profound developmental effects when constitutively knocked out.[1][2]

The most widely used inducible system is the Cre-ERT2 fusion protein, where Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2).[1][2][3] This fusion protein remains inactive in the cytoplasm, sequestered by heat shock proteins (HSPs).[2] Upon binding of 4-OHT, the active metabolite of tamoxifen, the Cre-ERT2 protein undergoes a conformational change, allowing it to translocate into the nucleus.[1][4] Once in the nucleus, Cre recombinase recognizes loxP sites flanking a specific gene or exon and mediates their excision, leading to a functional gene knockout.[1] The ERT2 domain is specifically engineered to have a high affinity for 4-OHT and a low affinity for endogenous estrogens, minimizing off-target effects.[1]

Mechanism of Action: 4-OHT Induced Cre-LoxP Recombination

The inducible Cre-LoxP system relies on the precise control of Cre recombinase activity. The Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state. The administration of 4-OHT triggers the nuclear translocation of the Cre-ERT2 protein, initiating the recombination process at loxP-flanked (floxed) genomic regions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CreERT2_inactive Inactive Cre-ERT2 (bound to HSPs) CreERT2_active Active Cre-ERT2 CreERT2_inactive->CreERT2_active Conformational Change & HSP Dissociation OHT 4-Hydroxytamoxifen (4-OHT) OHT->CreERT2_inactive Binding CreERT2_nucleus Cre-ERT2 CreERT2_active->CreERT2_nucleus Nuclear Translocation loxP_gene_loxP Floxed Gene (loxP-Gene-loxP) CreERT2_nucleus->loxP_gene_loxP Recognizes loxP sites gene_knockout Gene Knockout loxP_gene_loxP->gene_knockout Excision of Gene G cluster_planning Experimental Design cluster_execution Execution cluster_analysis Analysis A Select Cell Line or Mouse Model (Cre-ERT2 expressing, floxed gene) B Determine Optimal 4-OHT Concentration/Dosage and Duration A->B C Prepare 4-OHT Stock and Working Solutions B->C D Treat Cells or Administer 4-OHT to Mice C->D E Monitor for Effects and/or Toxicity D->E F Harvest Cells or Tissues E->F G Confirm Gene Knockout (Genomic PCR, Western Blot) F->G H Analyze Phenotype G->H

References

Application Notes and Protocols for In Vivo Administration of 4'-Hydroxytamoxifen TFA in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 4'-Hydroxytamoxifen (4-OHT), often supplied as a trifluoroacetate (B77799) (TFA) salt, to induce conditional gene recombination in mouse models. The protocols and data presented herein are intended to facilitate efficient, reproducible, and temporally controlled gene expression studies.

Introduction

The Cre-loxP system is a cornerstone of modern genetics, enabling precise spatial and temporal control of gene expression in vivo.[1] A widely used refinement of this system involves fusing the Cre recombinase to a mutated ligand-binding domain of the human estrogen receptor (ERT2). This Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state.[1] Its nuclear translocation and subsequent recombination activity are triggered by the administration of a synthetic ligand, 4-Hydroxytamoxifen (4-OHT).[1][2]

4-OHT is the active metabolite of Tamoxifen (B1202), a commonly used selective estrogen receptor modulator (SERM).[3][4] In mouse models, Tamoxifen is metabolized in the liver by cytochrome P450 enzymes into its active forms, primarily 4-OHT and endoxifen (B1662132).[2][3][4] By administering 4-OHT directly, researchers can bypass the need for metabolic activation, leading to more rapid and precise induction of Cre-ERT2 activity.[1][4][5][6] This is particularly advantageous for studies requiring stringent temporal control over gene editing.[1]

The Trifluoroacetate (TFA) Salt:

Commercially synthesized small molecules and peptides are often purified using reverse-phase high-performance liquid chromatography (HPLC), which utilizes trifluoroacetic acid (TFA) in the mobile phase.[7][8] This process results in the final product being a TFA salt.[7][8][9] While TFA is excellent for purification, the residual counter-ions can sometimes influence biological assays.[7][10] For most small molecule applications like 4-OHT in Cre-loxP systems, the TFA salt is used without issue. However, researchers should be aware that different salt forms can exist and, in sensitive systems, may have different physicochemical properties.[10]

Mechanism of Action: 4-OHT Induced Cre-loxP Recombination

The Cre-ERT2 system's inducibility hinges on the ligand-dependent translocation of the fusion protein. In the absence of 4-OHT, Cre-ERT2 is bound by heat shock proteins (HSPs) in the cytoplasm, preventing its entry into the nucleus. When 4-OHT is administered, it binds to the ERT2 domain, causing a conformational change that releases the HSPs. This unmasking allows the Cre-ERT2 protein to translocate into the nucleus, where the Cre recombinase recognizes and excises DNA sequences flanked by loxP sites.

G cluster_0 Cytoplasm cluster_1 Nucleus CreERT2 Inactive Cre-ERT2 (bound to HSP) ActiveCre Active Cre-ERT2 CreERT2->ActiveCre OHT_cyto 4-OHT OHT_cyto->CreERT2 Binding & HSP Release NuclearCre Active Cre-ERT2 ActiveCre->NuclearCre Nuclear Translocation loxP1 loxP Gene Target Gene loxP1->Gene loxP2 loxP Gene->loxP2 Recombined Excised Gene Gene->Recombined NuclearCre->Gene Recombination

Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.

Application Notes

4-Hydroxytamoxifen vs. Tamoxifen

The choice between directly administering 4-OHT or its precursor, Tamoxifen, depends on the specific experimental goals.

Feature4-Hydroxytamoxifen (4-OHT)Tamoxifen
Activation Direct-acting; does not require metabolic conversion.[1][4]Prodrug; requires conversion to 4-OHT and endoxifen by liver enzymes.[1][2][3][4]
Induction Speed Rapid and precise, ideal for studies needing tight temporal control.[1]Slower onset due to the metabolic conversion step.
Variability Lower inter-animal variability as it bypasses metabolic differences.[1]Higher potential for variability due to differences in liver metabolism.[1]
Stability Less stable in solution; solutions should be freshly prepared.[3][4]More stable, making it suitable for long-term induction protocols.[4]
Cost Generally more expensive.[6][11][12]More cost-effective.[1][6][11]
Primary Use Short-term studies, immediate-effect experiments, or when liver conversion is to be avoided.[6][11]Systemic or long-term in vivo induction.[4]
Vehicle Selection and Preparation

The poor aqueous solubility of 4-OHT necessitates its dissolution in an appropriate vehicle for in vivo delivery.

  • Oil-Based Vehicles: Corn oil and sunflower oil are the most common vehicles for intraperitoneal (IP) injections.[1][13] 4-OHT is typically first dissolved in a small amount of ethanol (B145695) to create a stock solution, which is then diluted into the oil.[1][5][13]

  • Aqueous-Based Vehicles: For improved control over pharmacokinetics, aqueous solvents containing Cremophor® EL have been developed, which allow for intravenous and intraperitoneal injections.[13][14]

  • Topical Administration: Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a vehicle for topical applications.[1]

Important Consideration: The vehicle itself can have biological effects. For instance, repeated IP injections of oil can lead to sterile peritonitis.[13] Therefore, a vehicle-only control group is essential in experimental design.[13]

Stability and Storage
  • Powder: Undissolved 4-OHT powder is stable when stored protected from light at 4°C.[1][4]

  • Stock Solutions: Stock solutions in ethanol or DMSO can lose potency, even within weeks of storage at -20°C or -80°C.[3][4] It is recommended to store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: It is strongly recommended to use freshly prepared solutions for injections, as the potency of dissolved 4-OHT can decrease over time.[1][3][5] If solutions appear cloudy or have precipitates, they should be warmed to room temperature and agitated until clear.[4] Heating aged aliquots can help reinstate their potency.[4]

Potential Toxicity and Side Effects

Administration of 4-OHT can lead to adverse effects, which are often dose-dependent.[4] Common signs of toxicity in mice include:

  • Transient weight loss (15-20%)[4]

  • Hunched posture and piloerection (hair standing on end)[4]

  • Inappetence and reduced mobility[4]

More severe toxicities can involve reproductive organ damage.[4] It is crucial to monitor mice closely during and after the treatment period.[5] If significant toxicity is observed, reducing the dosage is recommended.[4]

Experimental Protocols

The optimal protocol, including dosage and administration frequency, should be empirically determined for each specific mouse line and experimental objective.

Protocol 1: Intraperitoneal (IP) Injection

This is the most common method for systemic delivery of 4-OHT.

Materials:

  • 4-Hydroxytamoxifen TFA powder

  • 100% Ethanol

  • Corn oil or Sunflower oil

  • Sonicator or vortexer

  • Syringes and needles (e.g., 21-gauge)

Procedure:

  • Stock Solution Preparation: Dissolve 4-OHT powder in 100% ethanol to a concentration of 50-100 mg/mL. Sonication for 15 minutes at 55°C can aid dissolution.[4]

  • Working Solution Preparation: Add pre-warmed (room temperature or 37°C) corn or sunflower oil to the ethanol-OHT stock to achieve a final desired concentration, typically 10 mg/mL.[1][5] For example, add 900 µL of oil to 100 µL of a 100 mg/mL stock solution.[1]

  • Mixing: Sonicate the final mixture for another 15 minutes at 55°C to ensure a homogenous suspension.[4][5]

  • Usage: Use the solution within 2 hours of preparation for optimal potency.[5]

  • Administration:

    • Weigh the mouse to calculate the precise injection volume based on the desired dosage (e.g., 20-80 mg/kg).[1][5]

    • Gently restrain the mouse and perform the IP injection into the lower abdominal quadrant.

    • Monitor the mouse for any adverse reactions post-injection.[1][5]

Protocol 2: Topical Administration

This method is useful for inducing recombination in the skin or underlying tissues.

Materials:

  • 4-Hydroxytamoxifen TFA powder

  • Dimethyl sulfoxide (DMSO)

  • Small brush or micropipette

Procedure:

  • Solution Preparation: Dissolve 4-OHT in DMSO to the desired concentration (e.g., 25 mg/mL).[1]

  • Administration:

    • Anesthetize the mouse.

    • Apply the 4-OHT/DMSO solution to the target skin area using a small brush or micropipette.

    • Allow the solution to be completely absorbed before the mouse recovers from anesthesia.[1]

    • Repeat the treatment as required by the experimental design.[1]

Protocol 3: Subperiosteal Injection (Localized Delivery)

This specialized technique allows for highly localized gene recombination in bone.

Procedure:

  • Researchers have successfully induced local recombination in the mouse calvaria with two subperiosteal injections of 5 µg of 4-OHT (equivalent to 1.65 mg/kg body weight).[15] This low dosage was shown to be as efficient locally as a high-dose systemic IP injection but did not induce significant recombination in remote skeletal tissues.[15]

Quantitative Data Presentation

Table 1: 4-Hydroxytamoxifen Administration Parameters in Mouse Models
ParameterRoute of AdministrationValue/RangeVehicleNotes
Dosage Intraperitoneal (IP)20 - 80 mg/kg body weight[1]Corn/Sunflower Oil + EthanolDose should be optimized based on recombination efficiency and toxicity for the specific mouse line.[1]
Intraperitoneal (IP)4.5 ± 1.3 mg/kgOil/EmulsionMinimal effective dose to promote recombination above spontaneous levels in the brain of Cspg4-cre/Esr1 mice.[16][17]
Topical25 mg/mL solutionDMSOConcentration for topical application.[1]
Subperiosteal1.65 - 3.3 mg/kg body weight4% EthanolFor localized recombination in bone; administered in two doses.[15]
Concentration Intraperitoneal (IP)10 mg/mLCorn/Sunflower Oil + EthanolA commonly used final concentration for injection.[1]
Injection Freq. Intraperitoneal (IP)Once daily for 1 to 7 daysN/ADuration depends on the transgenic line and desired recombination level.
Table 2: Pharmacokinetic and Efficacy Data
MetricAdministrationValueMouse Strain/ModelNotes
Peak Plasma Conc. Oral Gavage (1 mg/kg)3.6 ng/mL (at 2 hours)Not SpecifiedConcentration rapidly decreased after 6 hours.[18]
Peak Plasma Conc. IP Injection (1 mg/kg)47 ng/mL (at 24 hours)Not SpecifiedConcentration was below the detection limit at 72 hours.[18]
Peak Brain Conc. IP Injection (2 doses, 9 mg total)2098.0 ± 304.5 ng/gC57BL/6JThis represented only 0.5% of the active metabolite from the total administered tamoxifen dose.[17]
Minimal Effective Brain Conc. IP Injection38.0 ± 22.0 ng/gCspg4/tomato miceCalculated concentration in the brain required to promote recombination above spontaneous levels.[16][17]

Mandatory Visualizations

General Experimental Workflow

The following diagram outlines a typical experimental workflow for inducing a conditional gene knockout using 4-OHT.

G A Select Mouse Model (e.g., Gene-floxed/floxed; Cre-ERT2) B Prepare 4-OHT Solution (e.g., 10 mg/mL in Oil/Ethanol) A->B C Administer 4-OHT (e.g., IP Injection, 50 mg/kg for 5 consecutive days) B->C D Waiting Period (Allow for 4-OHT clearance and gene/protein turnover) C->D E Tissue Collection & Analysis D->E F Confirm Recombination (PCR, Western Blot, IHC, etc.) E->F

Caption: General experimental workflow for 4-OHT administration.
Troubleshooting Inconsistent In Vivo Results

This workflow provides a logical approach to troubleshooting common issues encountered during in vivo 4-OHT experiments.

G Start Problem: Inconsistent or Low Recombination Prep Was 4-OHT solution prepared correctly? Start->Prep Dose Is the dosage and duration optimal? Prep->Dose Yes Sol_Prep Action: Review protocol. Ensure full dissolution. Use fresh solution. Prep->Sol_Prep No Route Is the administration route appropriate? Dose->Route Yes Sol_Dose Action: Perform dose-response study. Increase dose or duration. Dose->Sol_Dose No Mouse Is there mouse line specific sensitivity? Route->Mouse Yes Sol_Route Action: Ensure proper technique. Consider alternative routes. Route->Sol_Route No Sol_Mouse Action: Review literature for the specific Cre driver line. Mouse->Sol_Mouse No

Caption: Troubleshooting workflow for inconsistent in vivo results.

References

Application Notes and Protocols for Preparing 4'-Hydroxytamoxifen TFA Stock Solutions in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). It exhibits a significantly higher binding affinity for estrogen receptors (ER) compared to its parent compound, making it a potent agent in the study of ER signaling and in applications such as the induction of Cre-ERT2 systems for conditional gene expression. The trifluoroacetic acid (TFA) salt of 4'-Hydroxytamoxifen is a common formulation used in research.

Proper preparation and storage of 4'-Hydroxytamoxifen TFA stock solutions are paramount to ensure experimental reproducibility and maintain the compound's biological activity. This document provides a detailed protocol for the preparation of this compound stock solutions in ethanol (B145695), along with essential data on solubility, stability, and storage.

Mechanism of Action

4'-Hydroxytamoxifen exerts its effects primarily through competitive binding to estrogen receptors (ERα and ERβ). This binding event induces a conformational change in the receptor, leading to the recruitment of co-repressors or co-activators, which in turn modulates the transcription of estrogen-responsive genes. This tissue-selective activity, acting as an antagonist in breast tissue and a partial agonist in other tissues like the uterus, is a hallmark of SERMs.

Quantitative Data Summary

The following tables summarize key quantitative parameters for 4'-Hydroxytamoxifen.

Table 1: Physicochemical Properties

ParameterValueReference(s)
Molecular Weight387.51 g/mol
FormulaC₂₆H₂₉NO₂

Table 2: Solubility and Storage

ParameterValueNotesReference(s)
Solubility
Ethanol~20 mg/mLHeating may be required for complete dissolution.
Methanol~10 mg/mL
DMSO~2 mg/mLLower solubility compared to ethanol.
Storage Conditions
Solid Compound2–8°CStore desiccated and protected from light.
Stock Solution-20°CProtect from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Stability
Solid Compound≥ 3 yearsWhen stored at 2–8°C, desiccated, and protected from light.
Ethanol SolutionStable for monthsWhen stored at -20°C and protected from light. Prepare fresh for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol details the preparation of a 10 mM stock solution, a common concentration for cell culture and other in vitro applications.

Materials:

  • This compound powder

  • 200-proof (100%) Ethanol, molecular biology grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

  • Precision balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Pre-dissolution Preparation:

    • Bring the this compound powder and ethanol to room temperature.

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 387.51 g/mol ). For 1 mL, weigh out 3.875 mg.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile, light-protected tube.

    • Add the corresponding volume of 100% ethanol.

    • Vortex the solution vigorously for 1-2 minutes.

  • Aiding Solubilization (if necessary):

    • If the powder does not completely dissolve, gently warm the solution in a 37°C or 55°C water bath for 10-15 minutes.

    • Vortex periodically until the solution is clear.

  • Sterilization:

    • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of 4'-Hydroxytamoxifen for In Vivo Administration

This protocol describes the preparation of 4'-Hydroxytamoxifen in an oil-based vehicle for administration in animal models, such as for the induction of CreER-mediated recombination.

Materials:

  • This compound powder

  • 200-proof (100%) Ethanol

  • Sunflower oil or corn oil

  • Sterile, light-protected tubes

  • Sonicator or horizontal shaker

  • Vacuum centrifuge (SpeedVac)

Procedure:

  • Initial Dissolution in Ethanol:

    • Prepare a concentrated stock solution of 4'-Hydroxytamoxifen in ethanol (e.g., 20-50 mg/mL) as described in Protocol 1, steps 1-3.

  • Dilution in Oil:

    • Add the appropriate volume of sunflower or corn oil to the ethanol solution to achieve the desired final concentration (e.g., 10 mg/mL).

    • Mix thoroughly by vortexing or sonicating.

  • Ethanol Evaporation:

    • Place the mixture in a vacuum centrifuge (SpeedVac) to evaporate the ethanol. This typically takes 1-3 hours, depending on the volume.

    • The final solution should be clear and homogenous.

  • Storage and Use:

    • It is recommended to use this solution fresh, ideally within a few hours of preparation.

    • Store any remaining solution at -20°C, protected from light, though stability in oil may be reduced.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh this compound add_etoh Add 100% Ethanol weigh->add_etoh dissolve Vortex / Heat (37-55°C) add_etoh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C, protected from light aliquot->store dilute Dilute to working concentration store->dilute

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

Application Notes and Protocols for Dose-Response Studies of 4'-Hydroxytamoxifen in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor (ER)-positive breast cancer. In cell culture studies, 4-OHT serves as a critical tool to investigate the mechanisms of endocrine therapy, resistance, and its effects on various cancer cell types. These application notes provide a comprehensive guide to conducting dose-response studies of 4-OHT in breast, endometrial, and ovarian cancer cell lines. Detailed protocols for key assays and a summary of reported dose-response data are presented to facilitate experimental design and execution.

Data Presentation: Dose-Response of 4'-Hydroxytamoxifen

The following tables summarize the half-maximal inhibitory concentration (IC50) values of 4-OHT in various cancer cell lines as reported in the literature. These values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Breast Cancer Cell Lines
Cell LineER StatusIncubation Time (hours)Assay MethodIC50 (µM)
MCF-7 Positive24MTT19.35[1][2]
48MTT21.42[1][2]
72MTT21.42[1][2]
96ATP-based27[3][4]
MDA-MB-231 Negative96ATP-based18[3]
T47D Positive96MTT4.2[1]
BT-474 Positive96MTT5.7[1]
Endometrial and Uterine Cancer Cell Lines

While 4-OHT is primarily studied for its anti-estrogenic effects in breast cancer, it has also been shown to induce proliferation in some endometrial cancer cell lines.[5] The response of uterine cancer cell lines to 4-OHT can be complex and depends on the specific cell line and the presence or absence of estrogens.[6]

Cell LineCancer TypeER StatusReported Effect of 4-OHT
HeLa Cervical CancerNegativeProliferation effects studied[6]
HEC-1-A Endometrial Adenocarcinoma-Proliferation effects studied[6]
KLE Endometrial Adenocarcinoma-Proliferation effects studied[6]
RL-95-2 Endometrial Adenocarcinoma-Proliferation effects studied[6]
Ishikawa Endometrial Adenocarcinoma-Proliferation effects studied[6]
EN-1078D Endometrial Adenocarcinoma-Proliferation effects studied[6]

Note: Specific IC50 values for endometrial and uterine cancer cell lines are not as consistently reported as for breast cancer cell lines, as the effects can be proliferative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by 4'-Hydroxytamoxifen and a general workflow for dose-response experiments.

GPER_Pathway OHT 4'-Hydroxytamoxifen GPER GPER OHT->GPER EGFR EGFR GPER->EGFR activates ERK ERK EGFR->ERK phosphorylates CyclinD1 Cyclin D1 ERK->CyclinD1 upregulates Proliferation Cell Proliferation CyclinD1->Proliferation

4-OHT-mediated GPER signaling in endometrial cancer.

PI3K_Pathway Tamoxifen Tamoxifen ER Estrogen Receptor Tamoxifen->ER activates in uterus PI3K PI3K ER->PI3K activates AKT AKT PI3K->AKT phosphorylates S6 S6 AKT->S6 phosphorylates Proliferation Cell Proliferation S6->Proliferation

Tamoxifen-induced PI3K pathway activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., MCF-7) CellSeeding Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding OHT_prep 4-OHT Stock Preparation Treatment Dose-Response Treatment (various 4-OHT concentrations) OHT_prep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis GeneExpression Gene Expression (qRT-PCR) Incubation->GeneExpression DataAnalysis Data Analysis (IC50 Calculation, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis GeneExpression->DataAnalysis

General workflow for 4-OHT dose-response studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 4-OHT on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • 4'-Hydroxytamoxifen (4-OHT)

  • DMSO or ethanol (B145695) (for 4-OHT stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.[1]

  • 4-OHT Preparation: Prepare a stock solution of 4-OHT in DMSO or ethanol. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 4-OHT (e.g., 0.1, 1, 5, 10, 20, 50 µM).[1] Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by 4-OHT using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 4'-Hydroxytamoxifen (4-OHT)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 4-OHT and a vehicle control for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.[7]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[1] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for measuring changes in the expression of target genes in response to 4-OHT treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 4'-Hydroxytamoxifen (4-OHT)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ER-responsive genes like TFF1 (pS2), GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed and treat cells with 4-OHT as described in the previous protocols.

  • RNA Isolation: After the treatment period, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using the cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Real-time PCR: Perform the real-time PCR using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between 4-OHT-treated and control samples, normalized to the housekeeping gene.[8]

References

Application Notes and Protocols for Intraperitoneal Injection of 4'-Hydroxytamoxifen in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). In biomedical research, 4-OHT is frequently utilized to induce temporal and tissue-specific gene recombination in mouse models expressing Cre recombinase fused to a modified estrogen receptor ligand-binding domain (Cre-ERT2).[1] Unlike tamoxifen, 4-OHT does not require metabolic activation by liver enzymes, allowing for more precise and rapid control over gene expression.[1][2] These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of 4-OHT in mice.

Data Presentation: 4'-Hydroxytamoxifen Administration Parameters

The following tables summarize common dosage and administration parameters for the intraperitoneal injection of 4-OHT in mice. It is important to note that the optimal protocol can vary depending on the specific mouse strain, the target tissue, and the desired recombination efficiency. Therefore, empirical optimization is often necessary.

Table 1: Dosage and Concentration

ParameterValueNotes
Dosage 20 - 80 mg/kg body weightThe dose may need to be adjusted based on the efficiency of recombination and potential toxicity.[1][3]
Stock Solution Concentration 20 - 100 mg/mL in Ethanol (B145695)A higher concentration stock allows for smaller injection volumes of the final solution.[2][4]
Final Injection Concentration 10 mg/mLThis is a commonly used concentration for IP injections.[1][3][5]

Table 2: Vehicle and Injection Parameters

ParameterValueNotes
Vehicle Corn oil or Sunflower oil with Ethanol4-OHT is first dissolved in ethanol and then diluted in oil.[1][2][3][5] Other oils like peanut oil can also be used.[2] An aqueous solvent using Cremophor® EL has also been described for IP injections.[6][7]
Injection Volume 100 µLThis is a typical volume for a 1 mg dose if the final concentration is 10 mg/mL.[1][2]
Injection Frequency Once daily for 1 to 7 daysThe duration of injections is dependent on the specific transgenic mouse line and the desired level of gene recombination.[3]

Experimental Protocols

Materials:

  • 4'-Hydroxytamoxifen (4-OHT) powder

  • Ethanol (100%, non-denatured)

  • Corn oil or Sunflower oil

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (21-gauge or 26-gauge)[2][8]

  • Sonicator or vortexer

  • Heating block or water bath

Protocol 1: Preparation of 4-OHT Solution for Intraperitoneal Injection

This protocol describes the preparation of a 10 mg/mL 4-OHT solution in a corn oil/ethanol vehicle.

  • Prepare a 100 mg/mL Stock Solution:

    • Dissolve 100 mg of 4-OHT powder in 1 mL of 100% ethanol in a sterile microcentrifuge tube.[2]

    • To aid dissolution, sonicate or vortex the solution. Heating at 55-60°C for approximately 15 minutes can also be beneficial.[3][4]

    • Store this stock solution in small aliquots at -20°C, protected from light, to prevent repeated freeze-thaw cycles.[1]

  • Prepare the Final Injection Solution (10 mg/mL):

    • Pre-warm the corn oil or sunflower oil to at least 37°C (65°C is also effective) to facilitate mixing.[4]

    • In a sterile tube, dilute the 100 mg/mL 4-OHT stock solution 1:10 with the pre-warmed oil. For example, add 100 µL of the 4-OHT/ethanol stock to 900 µL of warm oil.[1][2]

    • Vortex the solution thoroughly to ensure it is well-mixed. The final solution will contain 10% ethanol.[4]

    • It is recommended to use the freshly prepared solution within a few hours.[1][3]

Protocol 2: Intraperitoneal Injection Procedure

  • Animal Handling:

    • Weigh the mouse to accurately calculate the required injection volume based on the desired dosage.

    • Gently restrain the mouse following institutionally approved animal handling protocols.

  • Injection:

    • Draw the appropriate volume of the 10 mg/mL 4-OHT solution into a 1 mL syringe fitted with a 21-gauge or 26-gauge needle.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or other internal organs.[2]

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any adverse reactions following the injection, such as signs of distress or peritonitis.[3] Repeated IP injections of oil-based vehicles can potentially lead to sterile peritonitis.[2]

Mandatory Visualizations

Diagram 1: Mechanism of 4-OHT-Induced Cre-LoxP Recombination

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_OHT 4'-Hydroxytamoxifen (4-OHT) Cre_ERT2_Inactive Inactive Cre-ERT2 (Bound to Hsp90) 4_OHT->Cre_ERT2_Inactive Binds to ERT2 ligand-binding domain Cre_ERT2_Active Active Cre-ERT2 Cre_ERT2_Inactive->Cre_ERT2_Active Conformational Change & Hsp90 Dissociation Cre_ERT2_Translocated Translocated Active Cre-ERT2 Cre_ERT2_Active->Cre_ERT2_Translocated Nuclear Translocation LoxP_DNA Genomic DNA with LoxP-flanked sequence Cre_ERT2_Translocated->LoxP_DNA Recognizes & Binds to LoxP sites Recombined_DNA Recombined DNA (Gene excised/inverted) LoxP_DNA->Recombined_DNA Cre-mediated Recombination

Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.

Diagram 2: Experimental Workflow for 4-OHT Administration

G Start Start: Prepare Reagents Prep_Stock Prepare 4-OHT Stock Solution (in Ethanol) Start->Prep_Stock Prep_Final Prepare Final Injection Solution (in Oil/Ethanol) Prep_Stock->Prep_Final Weigh_Mouse Weigh Mouse & Calculate Dose Prep_Final->Weigh_Mouse IP_Injection Administer via Intraperitoneal Injection Weigh_Mouse->IP_Injection Monitor Monitor Mouse for Adverse Reactions IP_Injection->Monitor Repeat Repeat Injections as per Protocol Monitor->Repeat Repeat->IP_Injection Yes End End of Treatment: Proceed with Experiment Repeat->End No

Caption: General experimental workflow for 4-OHT administration.

Diagram 3: Signaling Pathway Affected by 4-Hydroxytamoxifen

G cluster_ER Estrogen Receptor Signaling cluster_ERR Estrogen-Receptor-Related Receptor Signaling cluster_Cell_Cycle Cell Cycle Regulation 4_OHT 4'-Hydroxytamoxifen ER Estrogen Receptor (ER) 4_OHT->ER ERR ERRβ and ERRγ 4_OHT->ERR Isoform-specific inhibition c_Myc c-Myc (Down-regulation) 4_OHT->c_Myc p27Kip1 p27Kip1 (Up-regulation) 4_OHT->p27Kip1 Gene_Expression Altered Gene Expression ER->Gene_Expression Modulates Activity Constitutive_Activity Inhibition of Constitutive Transcriptional Activity ERR->Constitutive_Activity Inhibits G1_Arrest G1 Phase Arrest c_Myc->G1_Arrest p27Kip1->G1_Arrest

Caption: Signaling pathways modulated by 4'-Hydroxytamoxifen.

References

Topical Administration of 4-Hydroxytamoxifen: Application Notes and Protocols for Localized Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen (B1202), is a selective estrogen receptor modulator (SERM) with high affinity for the estrogen receptor (ER).[1] Its topical administration is a promising strategy for achieving localized therapeutic effects while minimizing systemic exposure and associated side effects.[2][3] This approach is being actively investigated for various applications, including the treatment of hormone-sensitive breast conditions like ductal carcinoma in situ (DCIS) and gynecomastia, as well as for precise spatial and temporal control of gene expression in preclinical research models.[4][5][6]

These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of topical 4-OHT for local delivery.

Mechanism of Action

4-Hydroxytamoxifen exerts its effects primarily through competitive binding to estrogen receptors (ERα and ERβ).[1] The binding of 4-OHT to the ER induces a conformational change in the receptor that is distinct from that induced by estradiol (B170435).[7] This altered conformation leads to the recruitment of co-repressors instead of co-activators to the ER-DNA complex, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[1] This antagonistic effect in breast tissue forms the basis of its therapeutic application in estrogen-dependent conditions.[1]

In preclinical research, the Cre-ERT2 system is a powerful tool for inducible gene editing. The Cre recombinase is fused to a mutated estrogen receptor ligand-binding domain (ERT2) that does not bind endogenous estradiol but has a high affinity for 4-OHT.[4] In the absence of 4-OHT, the Cre-ERT2 fusion protein is sequestered in the cytoplasm. Topical administration of 4-OHT leads to its binding to the ERT2 domain, inducing a conformational change that facilitates the translocation of the Cre-ERT2 protein into the nucleus.[8] Once in the nucleus, Cre recombinase can excise DNA sequences flanked by loxP sites, allowing for tissue-specific and temporally controlled gene knockout or expression.[4]

Data Presentation

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the topical administration of 4-hydroxytamoxifen gel.

Table 1: 4-Hydroxytamoxifen Concentration in Tissue and Plasma

ParameterTopical 4-OHT GelOral TamoxifenFold Difference (Oral/Topical)Reference
Mean Breast Adipose Tissue 4-OHT (ng/g) 5.85.4~0.9[6]
Mean Plasma 4-OHT (ng/mL) 0.21.15.5[6]
Median Deep Breast Tissue 4-OHT (ng/g) 3.85.7~1.5[6]
Median Plasma Endoxifen (ng/g) 0.313.043.3[6]

Table 2: Efficacy of Topical 4-OHT in Ductal Carcinoma In Situ (DCIS)

ParameterTopical 4-OHT GelOral Tamoxifenp-value (between groups)Reference
Post-therapy Ki67 Labeling Index Decrease (%) 3.45.10.99[6]
Post-treatment Ki67-LI (relative to oral tamoxifen) 3.3% higher->0.05 (non-inferiority not met)[6]
DCIS Score Decrease -1.8-16<0.001[6]

Table 3: Efficacy of Topical 4-OHT in Cyclical Mastalgia

Treatment GroupChange in Mean VAS Score (mm)p-value (vs. Placebo)Reference
4 mg Afimoxifene Gel-12.710.034[9]
Placebo Gel--[9]

Experimental Protocols

Protocol 1: Preparation of 4-OHT Solution for Topical Application in Murine Models

This protocol details the preparation of a 4-OHT solution for inducing localized gene recombination in Cre-ERT2 transgenic mice.

Materials:

  • 4-Hydroxytamoxifen (e.g., Sigma-Aldrich, Cat # H6278)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)[11]

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of 4-OHT powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 2.5-25 mg/mL).[11] A common default concentration is 25 mg/mL.[10]

  • Vortex the tube thoroughly to dissolve the 4-OHT. Gentle warming and/or brief sonication can aid in dissolution.[8]

  • For storage, aliquot the solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[11]

Protocol 2: Topical Administration of 4-OHT to Mouse Skin

This protocol describes the procedure for applying the prepared 4-OHT solution to the skin of mice for localized gene induction.

Materials:

  • Cre-ERT2 transgenic mouse

  • Prepared 4-OHT solution (from Protocol 1)

  • Anesthesia machine with isoflurane[10]

  • Electric clippers or hair removal cream[10]

  • Small paintbrush or a P2 pipette[10]

  • Saline solution[10]

Procedure:

  • Anesthetize the mouse using an isoflurane (B1672236) chamber (e.g., Isoflurane ~3.5, Air flow ~3.5).[10]

  • Once anesthetized, carefully shave the hair from the target application site on the back or ear.[10] If using a hair removal cream, ensure it is completely removed with a saline rinse to prevent skin irritation.[10]

  • For broad application: Dip a small paintbrush into the 4-OHT solution and apply a thin, even layer to the shaved skin.[10]

  • For spot treatment: Use a P2 pipette to apply a small volume (e.g., 0.5-1.0 µL of a 25 mg/mL solution) to specific spots on the skin.[10]

  • Allow the solution to be completely absorbed before returning the mouse to its cage. To prevent cross-contamination to other areas, the tail may be wrapped in plastic wrap.[10]

  • Monitor the mouse until it has fully recovered from anesthesia.

  • Repeat the treatment as required by the experimental design, typically once daily for 2-5 consecutive days.[11]

Safety Precautions: 4-Hydroxytamoxifen is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures should be performed in a well-ventilated area or a chemical fume hood.[8]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_EC Extracellular cluster_Cyto Cytoplasm cluster_Nuc Nucleus 4-OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) 4-OHT->ER Binds CreERT2 Cre-ERT2 (inactive) 4-OHT->CreERT2 Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation CreERT2_active Cre-ERT2 (active) CreERT2->CreERT2_active Conformational Change loxP1 loxP CreERT2_active->loxP1 Translocation & Binding loxP2 loxP CreERT2_active->loxP2 Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds CoRep Co-repressors ERE->CoRep Recruitment GeneTx Inhibition of Gene Transcription (e.g., proliferation genes) CoRep->GeneTx Leads to Recombination Gene Recombination loxP1->Recombination loxP2->Recombination

Caption: Mechanism of 4-OHT action in therapeutic and research contexts.

G cluster_preclinical Preclinical Workflow (In Vivo Mouse Model) prep Prepare 4-OHT Solution (e.g., 25 mg/mL in DMSO) anesthetize Anesthetize Mouse (e.g., Isoflurane) prep->anesthetize shave Shave Application Site anesthetize->shave apply Topically Apply 4-OHT (e.g., paintbrush or pipette) shave->apply recover Monitor Recovery apply->recover repeat Repeat Daily Treatment (as per protocol) recover->repeat analyze Tissue Collection & Analysis (e.g., histology, gene expression) repeat->analyze

Caption: Experimental workflow for topical 4-OHT in mouse models.

G cluster_clinical Clinical Trial Workflow (e.g., DCIS Study) recruit Patient Recruitment & Consent (e.g., ER+ DCIS) baseline Baseline Assessments (e.g., blood sample, mammogram, biopsy) recruit->baseline randomize Randomization (Topical 4-OHT vs. Control) baseline->randomize treatment Treatment Period (e.g., 4-10 weeks daily application) randomize->treatment surgery Surgical Resection of DCIS treatment->surgery post_op Post-Surgical Sample Collection (e.g., tissue, blood) surgery->post_op analysis Data Analysis (e.g., Ki67, drug levels, side effects) post_op->analysis

Caption: A generalized clinical trial workflow for topical 4-OHT.

References

Application Notes and Protocols for 4'-Hydroxytamoxifen in Targeted Recombination in Active Populations (TRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4'-Hydroxytamoxifen (4-OHT) for inducing targeted recombination in active neuronal populations (TRAP). This technique allows for the permanent genetic labeling and manipulation of neurons that are active in response to a specific stimulus or behavior.

Introduction to 4'-Hydroxytamoxifen and TRAP

The Targeted Recombination in Active Populations (TRAP) system is a powerful tool in neuroscience for identifying and gaining genetic access to neurons that are activated by specific experiences.[1] This method typically utilizes transgenic mouse lines where the expression of a tamoxifen-dependent Cre recombinase (Cre-ERT2) is driven by the promoter of an activity-dependent immediate early gene, such as Fos or Arc.[1]

4'-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen (B1202) and a selective estrogen receptor modulator (SERM).[2][3] In the absence of a ligand, the Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state. The administration of 4-OHT leads to its binding to the modified estrogen receptor (ERT2) domain of the Cre fusion protein.[4] This binding event induces a conformational change, allowing the Cre-ERT2 protein to translocate into the nucleus.[2][4] Once in the nucleus, Cre recombinase excises a "stop" cassette flanked by loxP sites, leading to the permanent expression of a reporter gene (e.g., tdTomato, eYFP) or other effector molecules in the neurons that were active during the period of 4-OHT availability.[1][5] The shorter half-life of 4-OHT compared to tamoxifen allows for more precise temporal control over the labeling of active neuronal ensembles.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 4-OHT in TRAP and other Cre-ERT2-mediated recombination experiments. It is important to note that optimal conditions may vary depending on the specific mouse line, the target cell population, and the experimental goals.

Table 1: In Vivo Administration and Dosage of 4'-Hydroxytamoxifen in Mice

ApplicationDosageRoute of AdministrationVehicleFrequency & DurationReference
General Cre-ERT2 Induction50-80 mg/kgIntraperitoneal (IP)Ethanol (B145695) and Sunflower OilOnce daily for 1-7 days[6]
Cardiomyocyte DNA Editing20 mg/kgIntraperitoneal (IP)Not specifiedFor 5 or 10 days[7]
Local Recombination in Calvaria5-10 µg (1.65-3.3 mg/kg)Subperiosteal Injection4% EthanolTwo injections[8]
Hippocampal Memory Trace LabelingNot specifiedIntraperitoneal (IP)Not specifiedSingle injection 5-9 hours before stimulus[5]

Table 2: In Vitro Concentrations of 4'-Hydroxytamoxifen

ApplicationConcentrationCell TypeDuration of TreatmentRecombination EfficiencyReference
Cre-ERT2 Induction1 µMBHK cells24 hours61 ± 13.3%[2]
DRG Neuron Recombination1 µM (day 1), 2 µM (days 2-3)Dorsal Root Ganglion (DRG) Neurons3 consecutive days~70%[9][10]
General Cre-ERT2 Induction800 nMMouse Embryonic Stem Cells75 hoursPlateaued[4]
Bone Marrow-Derived Macrophages1-2 µMBone Marrow-Derived Macrophages24 hours (with media changes)Low, with toxicity[11]

Table 3: Pharmacokinetics and Recombination Timing of 4'-Hydroxytamoxifen in Mice

ParameterValueNotesReference
Time to Peak Plasma Concentration (Oral Gavage)2 hoursSingle 1 mg/kg dose.[12]
Minimal Effective In Vivo Dose (Brain)4.5 ± 1.3 mg/kg (administered)Corresponds to 38.0 ± 22.0 ng/g in the brain.[3]
Optimal Window for TRAP Labeling5-9 hours post-injectionRecombination efficiency significantly decreases 12-18 hours post-injection.[5]

Experimental Protocols

Preparation of 4'-Hydroxytamoxifen for Intraperitoneal (IP) Injection

This protocol is adapted from established procedures for inducing Cre-ERT2-mediated recombination in transgenic mice.[6][7]

Materials:

  • 4'-Hydroxytamoxifen (4-OHT) powder

  • 100% Ethanol (200 proof)

  • Sunflower oil or corn oil

  • Sterile microcentrifuge tubes

  • Sonicator or water bath at 55°C

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Prepare a Stock Solution:

    • In a sterile microcentrifuge tube, dissolve 4-OHT powder in 100% ethanol to a concentration of 50-100 mg/mL.[6]

    • To aid dissolution, sonicate the mixture for 15 minutes at 55°C.[6]

  • Prepare the Final Injection Solution:

    • Add pre-warmed (37°C) sunflower oil or corn oil to the 4-OHT/ethanol stock solution to achieve a final desired concentration, typically 10 mg/mL.[6]

    • Sonicate the final mixture for another 15 minutes at 55°C to ensure it is well-emulsified.[6]

    • Important: Use the solution within 2 hours of preparation as 4-OHT can precipitate out of solution over time.[6]

In Vivo Administration of 4'-Hydroxytamoxifen

Procedure:

  • Determine Dosage:

    • Weigh each mouse to calculate the precise injection volume based on the desired dosage (e.g., 50-80 mg/kg).[6]

  • Intraperitoneal (IP) Injection:

    • Gently restrain the mouse.

    • Using a sterile syringe with an appropriate gauge needle, administer the 4-OHT solution via intraperitoneal injection into the lower abdominal quadrant.

  • Timing for TRAP Experiments:

    • For TRAP experiments, inject the 4-OHT solution 5 to 9 hours before exposing the animal to the specific stimulus or behavioral paradigm you wish to label.[5] This timing is critical as the recombination efficiency of 4-OHT decreases significantly after 12-18 hours.[5]

  • Post-Injection Monitoring:

    • Monitor the mice for any adverse reactions following the injection.

Protocol for Assessing Recombination Efficiency

To validate the TRAP system and determine the efficiency of 4-OHT-induced recombination, it is essential to quantify the number of labeled cells. This is typically done using immunohistochemistry and microscopy.

Materials:

  • TRAP mice crossed with a reporter line (e.g., Ai14 for tdTomato expression)

  • 4'-Hydroxytamoxifen

  • Perfusion and fixation reagents (e.g., PBS, 4% paraformaldehyde)

  • Cryostat or vibratome for tissue sectioning

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-Fos for activated neurons, anti-reporter protein if needed)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Induce Recombination:

    • Administer 4-OHT to the TRAP mice according to the established protocol.

    • Expose the mice to the desired stimulus.

  • Tissue Collection and Preparation:

    • At a designated time point after the stimulus (e.g., 90 minutes for Fos expression, or longer for reporter protein to accumulate), perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Dissect the brain region of interest and post-fix in 4% paraformaldehyde.

    • Cryoprotect the tissue in a sucrose (B13894) solution.

    • Section the brain tissue using a cryostat or vibratome.

  • Immunohistochemistry:

    • Stain the tissue sections with primary antibodies against the reporter protein (if necessary), a neuronal marker like NeuN, and an activity marker like Fos.

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount the sections on slides with a DAPI-containing mounting medium.

  • Imaging and Quantification:

    • Capture fluorescent images of the region of interest using a confocal or epifluorescence microscope.

    • Quantify the number of reporter-positive cells, NeuN-positive cells, and Fos-positive cells.

    • Calculate the recombination efficiency as the percentage of Fos-positive neurons that are also reporter-positive.

Visualizations

Signaling Pathway of 4'-Hydroxytamoxifen in Cre-ERT2 System

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHT 4'-Hydroxytamoxifen (4-OHT) CreERT2_inactive Inactive Cre-ERT2 (sequestered) OHT->CreERT2_inactive Binds to ERT2 domain CreERT2_active Active Cre-ERT2 Complex CreERT2_inactive->CreERT2_active Conformational Change CreERT2_nucleus Cre-ERT2 CreERT2_active->CreERT2_nucleus Nuclear Translocation loxP_cassette Floxed Allele (loxP - Stop - loxP - Gene) recombined_allele Recombined Allele (Gene Expression ON) loxP_cassette->recombined_allele CreERT2_nucleus->loxP_cassette Recognizes loxP sites and excises 'Stop'

Caption: 4-OHT binds to Cre-ERT2 in the cytoplasm, inducing nuclear translocation and gene recombination.

Experimental Workflow for TRAP using 4'-Hydroxytamoxifen

G start Start: TRAP Mouse (e.g., Fos-CreERT2) injection 1. 4-OHT Administration (e.g., 50 mg/kg IP) start->injection wait 2. Waiting Period (5-9 hours) injection->wait stimulus 3. Behavioral Stimulus (e.g., Fear Conditioning) wait->stimulus expression 4. Reporter Gene Expression (e.g., tdTomato) stimulus->expression analysis 5. Tissue Collection & Analysis expression->analysis end End: Labeled Active Neurons analysis->end

Caption: General experimental workflow for labeling active neurons using the TRAP method with 4-OHT.

References

Application Notes and Protocols: Light-Dependent Spatiotemporal Control with Caged 4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tamoxifen-inducible Cre-ER/loxP system is a powerful tool for temporal control of gene expression.[1][2] However, the rapid in vivo diffusion of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen, makes it difficult to achieve precise spatial control over gene recombination.[1][3] To overcome this limitation, photocaged 4-OHT has been developed, enabling researchers to dictate gene expression not only when but also where it occurs, with high resolution.

This document provides an overview of the mechanism, key applications, quantitative data, and detailed experimental protocols for using caged 4-OHT for light-dependent spatiotemporal control of gene expression.

Principle of the Method

The technology relies on rendering 4-OHT biologically inactive by covalently attaching a photolabile "caging" group, such as an ortho-nitrobenzyl (ONB) moiety.[1][4] This caged 4-OHT can freely cross cell membranes but cannot bind to the modified estrogen receptor (ER) domain of the Cre-ER fusion protein.[1][4] Consequently, the Cre-ER protein remains sequestered in the cytoplasm.[4]

Upon exposure to a specific wavelength of light (typically UV), the bond between the caging group and 4-OHT is cleaved, a process known as uncaging.[3][4] The liberated, active 4-OHT then binds to the Cre-ER protein, inducing a conformational change that leads to its translocation into the nucleus.[4] Inside the nucleus, the Cre recombinase excises or inverts a gene of interest flanked by loxP sites, thereby activating or deactivating its expression in a light-directed manner.[4]

Mechanism_of_Action cluster_nucleus Nucleus caged4OHT Caged 4-OHT (Inactive) free4OHT Free 4-OHT (Active) caged4OHT->free4OHT UV Light (Uncaging) CreER_inactive Cre-ER free4OHT->CreER_inactive Binding CreER_active Cre-ER + 4-OHT Complex loxP_gene Gene of Interest flanked by loxP sites CreER_active->loxP_gene Nuclear Translocation recombined_gene Gene Recombination (Activation/Deletion) loxP_gene->recombined_gene Cre-mediated Recombination

Caption: Mechanism of light-activated Cre-ER mediated gene recombination.

Applications

The precise control afforded by caged 4-OHT is particularly valuable for:

  • Lineage Tracing: Inducing reporter gene expression (e.g., GFP, LacZ) in specific cells to track their fate and progeny during development or disease progression.[1]

  • Mosaic Analysis: Creating small, genetically distinct clones of cells within a tissue to study cell autonomy and cell-cell interactions.

  • Targeted Gene Knockout: Deleting genes in specific cell populations at defined time points to investigate gene function without the complications of developmental defects.[4]

  • Controlled Activation of Therapeutics: Spatially restricting the activation of therapeutic genes or drugs to target tissues, minimizing off-target effects.[4]

Data Presentation

The efficiency of gene recombination depends on several factors, including the concentration of caged 4-OHT and the duration of light exposure. The following tables summarize quantitative data from studies using ONB1-caged 4-OHT in mouse embryonic fibroblast (MEF) reporter cell lines.

Table 1: In Vitro Recombination Efficiency by UV Exposure Time UT MEFs were treated with ONB1-4OHT for 1 hour, washed, and then exposed to UV light.

Concentration of ONB1-4OHTUV Exposure TimePercentage of GFP+ Cells (%)
120 nM15 seconds~5%
120 nM30 seconds~10%
120 nM1 minute~20%
120 nM5 minutes~40%
240 nM15 seconds~10%
240 nM30 seconds~20%
240 nM1 minute~35%
240 nM5 minutes~60%
(Data adapted from supplementary information in a 2015 study[5])

Table 2: Effect of Serum Concentration on Recombination Efficiency UT MEFs were treated with ONB1-4OHT for 1 hour with a 5-minute UV exposure.

Concentration of ONB1-4OHTSerum Concentration in MediaPercentage of GFP+ Cells (%)
15 nM0%~25%
15 nM2%~20%
15 nM10%~18%
60 nM0%~65%
60 nM2%~60%
60 nM10%~58%
(Data adapted from supplementary information in a 2015 study[5])

Experimental Protocols

Protocol 1: Preparation of Caged 4-OHT Stock Solution

This protocol describes the preparation of a stock solution of caged 4-OHT for use in cell culture experiments. Caged compounds are light-sensitive and should be handled accordingly.

Materials:

  • Caged 4-Hydroxytamoxifen (e.g., ONB1-4OHT)

  • Anhydrous Ethanol (B145695) (200 proof) or DMSO

  • Microcentrifuge tubes wrapped in aluminum foil

  • Vortexer

  • Heater block or water bath (optional)

  • 0.22 µm syringe filter

Procedure:

  • Protecting from light, weigh the desired amount of caged 4-OHT powder and place it in a foil-wrapped microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol to achieve a high-concentration stock solution (e.g., 1-10 mM). Solutions in ethanol can be prepared at up to 20 mg/ml with heating.[6]

  • Vortex thoroughly. If solubility is an issue, gently warm the solution at 37-55°C for several minutes until the compound is fully dissolved.[6][7]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, foil-wrapped tube.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots protected from light at -20°C. Aliquots are typically stable for several months.[6]

Protocol 2: In Vitro Light-Inducible Gene Recombination

This protocol provides a workflow for inducing gene recombination in a specific region of a cell culture plate using light.

In_Vitro_Workflow plate_cells 1. Plate Cre-ER reporter cells (e.g., MEFs) on a glass-bottom dish add_caged 2. Add caged 4-OHT to media (e.g., 120-240 nM) and incubate for >1 hr plate_cells->add_caged wash_cells 3. Wash cells 3x with PBS to remove extracellular compound add_caged->wash_cells add_media 4. Add fresh culture media wash_cells->add_media mask_plate 5. Cover part of the dish with a photomask or opaque material add_media->mask_plate uv_expose 6. Expose the dish to UV light (e.g., 365 nm) for a defined period (1-5 min) mask_plate->uv_expose incubate_post 7. Incubate cells for 24-72 hours to allow for reporter expression uv_expose->incubate_post analyze 8. Analyze results via fluorescence microscopy or FACS incubate_post->analyze

Caption: Experimental workflow for in vitro photo-uncaging of 4-OHT.

Materials:

  • Cre-ER reporter cell line (e.g., UbcCre-ERT2 mTmG MEFs)

  • Glass-bottom culture dishes

  • Caged 4-OHT stock solution (from Protocol 1)

  • Standard cell culture media and PBS

  • UV light source (e.g., fluorescence microscope lamp with DAPI filter, collimated LED)

  • Photomask (optional, for patterning)

Procedure:

  • Cell Plating: Plate Cre-ER reporter cells on glass-bottom dishes at an appropriate density and allow them to adhere overnight.

  • Incubation: Dilute the caged 4-OHT stock solution into the culture medium to the final desired concentration (e.g., 100-500 nM). Replace the existing medium with the caged 4-OHT-containing medium and incubate for at least 1 hour to allow for cellular uptake.[5]

  • Wash: Gently wash the cells three times with sterile PBS to remove any extracellular caged compound. This step is crucial for achieving high spatial resolution.

  • Light Exposure: Add fresh culture medium. To target a specific region, either use a microscope's field diaphragm to illuminate a specific area or cover the dish with a photomask. Expose the desired region to UV light (e.g., 365 nm) for a predetermined duration (e.g., 15 seconds to 5 minutes).[5] Note that prolonged UV exposure can be cytotoxic.[3][5]

  • Post-Exposure Incubation: Return the cells to the incubator and culture for 24-72 hours. This allows time for the Cre-ER complex to act and for the reporter protein (e.g., GFP) to be expressed and accumulate to detectable levels.

  • Analysis: Analyze the results. For spatial control experiments, use fluorescence microscopy to visualize reporter expression, which should be confined to the light-exposed region. For quantifying efficiency, use flow cytometry (FACS) to determine the percentage of reporter-positive cells.[5]

Protocol 3: In Vivo Spatiotemporal Gene Induction in Mice

This protocol outlines a general procedure for topical application and light-induced gene recombination in the skin of Cre-ER transgenic mice.

In_Vivo_Workflow prep_animal 1. Anesthetize mouse and shave the target skin area apply_caged 2. Topically apply caged 4-OHT (e.g., in DMSO) to the shaved area prep_animal->apply_caged allow_absorption 3. Allow time for absorption (e.g., 1 hour) apply_caged->allow_absorption mask_animal 4. Shield non-target areas with opaque material allow_absorption->mask_animal light_delivery 5. Deliver focused light (UV/blue) to the target region mask_animal->light_delivery post_treatment 6. Monitor animal recovery. Wait several days for reporter expression light_delivery->post_treatment analyze_tissue 7. Harvest tissue for analysis (e.g., histology, imaging) post_treatment->analyze_tissue

Caption: General workflow for in vivo light-induced gene recombination.

Materials:

  • Cre-ER transgenic reporter mouse line

  • Caged 4-OHT

  • DMSO or other suitable vehicle

  • Anesthesia equipment

  • Clippers for hair removal

  • Fiber-coupled light source (LED or laser)

  • Opaque material to shield non-target areas

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional protocols. Shave the hair from the target region of the skin (e.g., the back).[8]

  • Compound Administration: Prepare a solution of caged 4-OHT in a vehicle suitable for topical application, such as DMSO.[8] Carefully apply the solution to the shaved skin and allow it to be absorbed for a period of time (e.g., 1 hour).

  • Targeted Illumination: Shield the animal, exposing only the specific area intended for gene recombination. Deliver light of the appropriate wavelength and duration using a focused, fiber-coupled light source. The light parameters (power, duration, wavelength) must be optimized to ensure sufficient uncaging while minimizing tissue damage.

  • Recovery and Expression: Allow the animal to recover from anesthesia. Wait for an appropriate period (e.g., 3-7 days) to allow for maximal reporter gene expression.

  • Tissue Analysis: Euthanize the animal and harvest the target tissue. Analyze gene recombination through fluorescence imaging of tissue sections, immunohistochemistry, or other relevant molecular biology techniques. The results should show reporter expression localized to the area that received both the caged compound and the light stimulus.

References

Application Notes and Protocols for 4'-Hydroxytamoxifen in Estrogen Receptor Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4'-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202), in studying estrogen receptor (ER) signaling pathways. 4-OHT is a pivotal tool in endocrinology and oncology research due to its high affinity for estrogen receptors and its complex, tissue-specific activity.[1]

Mechanism of Action

4'-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM) that exhibits both antagonist and partial agonist activities on estrogen receptors, primarily ERα and ERβ, in a tissue-dependent manner.[1] Its therapeutic efficacy in ER-positive breast cancer stems from its antagonist action in breast tissue, where it competitively binds to ERs, inhibiting the proliferative signals mediated by estrogen.[1][2]

Upon binding, 4-OHT induces a distinct conformational change in the ER compared to the endogenous ligand, estradiol (B170435).[1][3] This altered conformation influences the recruitment of co-regulator proteins. In breast cancer cells, the 4-OHT-ER complex preferentially recruits co-repressors over co-activators to Estrogen Response Elements (EREs) on target gene promoters.[1][4] This leads to the downregulation of estrogen-responsive genes responsible for cell proliferation and survival.[2]

Beyond its classical genomic action, 4-OHT can also elicit biological effects through ER-independent pathways, including the induction of apoptosis and modulation of other signaling cascades.[1] It has also been identified as a high-affinity ligand for Estrogen-Related Receptor γ (ERRγ), where it acts as an inverse agonist, inhibiting its constitutive transcriptional activity.[5][6][7]

Quantitative Data

The following tables summarize key quantitative parameters for 4'-Hydroxytamoxifen, providing a basis for experimental design and data interpretation.

Parameter Receptor/System Value Cell Line/System Reference
Binding Affinity (Kd) Estrogen-Related Receptor γ (ERRγ)35 nMIn vitro[5][6][7][8]
Inhibition Constant (Ki) Estrogen-Related Receptor γ (ERRγ)75 nMIn vitro[5][6][8]
IC50 [3H]estradiol binding to ER3.3 nMNot Specified[9]
Relative Binding Affinity (vs. Estradiol) Estrogen ReceptorEqualHuman Breast Carcinoma[8][10]
Relative Binding Affinity (vs. Tamoxifen) Estrogen Receptor25-50x higherHuman Breast Carcinoma[8][10]
Cell Line Assay Type Endpoint Value (µM) Incubation Time Reference
MCF-7MTT Cell ViabilityEC5010.49Not Specified[4]
MCF-7Cell ViabilityIC5019.3524h[4][11]
MCF-7Cell ViabilityIC5021.4248h[11]
MCF-7Cell ViabilityIC5021.4272h[11]
MCF-7Cell ProliferationIC500.0005Not Specified[12]
MCF-7Cell ProliferationIC50274 days[13]
T47DCell ViabilityIC5015Not Specified[14]
MDA-MB-231Cell ProliferationIC50184 days[13]

Signaling Pathways

The diagrams below illustrate the key signaling pathways modulated by 4'-Hydroxytamoxifen.

ER_Signaling ER-Dependent Signaling Pathway of 4'-Hydroxytamoxifen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) OHT_ER 4-OHT-ER Complex ER->OHT_ER Forms Complex OHT 4'-Hydroxytamoxifen OHT->ER Competitively Binds Estradiol Estradiol Estradiol->ER Binds OHT_ER_nuclear 4-OHT-ER Complex OHT_ER->OHT_ER_nuclear Translocates to Nucleus ERE Estrogen Response Element (ERE) on DNA CoRepressors Co-Repressors ERE->CoRepressors Recruits TargetGenes Target Genes CoRepressors->TargetGenes Acts on Transcription_Inhibition Inhibition of Gene Transcription TargetGenes->Transcription_Inhibition Leads to OHT_ER_nuclear->ERE Binds to

ER-dependent signaling of 4'-hydroxytamoxifen.

Experimental_Workflow General Experimental Workflow for Studying 4-OHT Effects cluster_assays Examples of Endpoint Assays Start Start: ER-positive Cell Line (e.g., MCF-7) Cell_Culture Cell Culture in Phenol Red-Free Medium Start->Cell_Culture Treatment Treatment with 4'-Hydroxytamoxifen Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability Assay (e.g., MTT) Endpoint_Assay->Viability Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Endpoint_Assay->Gene_Expression Reporter Reporter Gene Assay (e.g., Luciferase) Endpoint_Assay->Reporter Data_Analysis Data Analysis and Interpretation End Conclusion Data_Analysis->End Viability->Data_Analysis Gene_Expression->Data_Analysis Reporter->Data_Analysis

Generalized workflow for studying 4-OHT effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of 4'-Hydroxytamoxifen for the estrogen receptor.

Materials:

  • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[8]

  • Radioligand: [3H]-17β-estradiol.[8]

  • Competitor: 4'-Hydroxytamoxifen.[8]

  • Assay Buffer: Tris-HCl buffer with additives like EDTA and dithiothreitol.[8]

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite.[8]

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Receptor Cytosol: Homogenize uteri from ovariectomized rats in cold buffer and centrifuge to obtain the cytosol containing ERs. Determine the protein concentration.[8]

  • Assay Setup: Prepare a series of tubes containing a fixed concentration of the ER and [3H]-estradiol.[8]

  • Competition: Add increasing concentrations of unlabeled 4'-Hydroxytamoxifen to the tubes. Include controls for maximum binding (radioligand and receptor only) and non-specific binding (large excess of unlabeled estradiol).[8]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge the mixture and collect the supernatant containing the receptor-bound radioligand.[8]

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.[8]

  • Data Analysis: Calculate the concentration of 4'-Hydroxytamoxifen that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be determined using the Cheng-Prusoff equation.[8]

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the effect of 4'-Hydroxytamoxifen on the viability of ER-positive breast cancer cells.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7).[2]

  • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).[4]

  • 4'-Hydroxytamoxifen stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well. Allow cells to attach overnight.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of 4'-Hydroxytamoxifen. Include a vehicle control (DMSO).[2]

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[2]

Protocol 3: ERE-Luciferase Reporter Assay

Objective: To quantify the antagonistic activity of 4'-Hydroxytamoxifen on estrogen-induced gene expression.

Materials:

  • ER-positive cell line (e.g., MCF-7 or T47D).[4]

  • Reporter Plasmid: Containing tandem repeats of the vitellogenin ERE upstream of a minimal promoter and the firefly luciferase gene (e.g., pERE-TA-Luc).[4]

  • Control Plasmid: Expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.[4]

  • Cell Culture Medium: Phenol red-free DMEM or RPMI 1640 with CS-FBS.[4]

  • Test Compounds: 4'-Hydroxytamoxifen, 17β-estradiol (E2).[4]

  • Transfection Reagent.

  • Dual-Luciferase Assay Reagent Kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate cells in a 96-well white, clear-bottom plate and allow them to attach overnight.[4]

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[4]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of 4'-OHT concentrations in the presence of a constant, sub-maximal concentration of E2 (e.g., 0.1 nM). Include appropriate controls (vehicle, E2 alone, 4-OHT alone).[4]

  • Incubation: Incubate the plate for 24 hours at 37°C.[4]

  • Cell Lysis: Remove the medium and lyse the cells using the lysis buffer from the luciferase assay kit.[4]

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of 4'-OHT to calculate the IC50 value using non-linear regression.[4]

Luciferase_Assay_Workflow Dual-Luciferase Reporter Assay Workflow Start Seed ER-positive cells (e.g., MCF-7) in 96-well plate Transfection Co-transfect with ERE-Firefly Luciferase and Renilla Luciferase plasmids Start->Transfection Treatment Treat with 4-OHT +/- Estradiol Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure Firefly and Renilla Luciferase activity Lysis->Measurement Normalization Normalize Firefly to Renilla activity Measurement->Normalization Analysis Calculate IC50 values Normalization->Analysis End Determine antagonistic activity Analysis->End

Workflow for a dual-luciferase reporter assay.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Hydroxytamoxifen TFA Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 4'-Hydroxytamoxifen TFA in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

4'-Hydroxytamoxifen is a lipophilic molecule with inherently low solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally unsuccessful. To achieve a working concentration in aqueous media, it is essential to first dissolve the compound in an organic solvent to create a concentrated stock solution.

Q2: What is the recommended organic solvent for creating a this compound stock solution?

The most commonly used solvents for preparing 4'-Hydroxytamoxifen stock solutions are Dimethyl Sulfoxide (DMSO) and absolute ethanol (B145695).[1][2][3] Ethanol is often preferred for cell culture applications due to its lower potential for cytotoxicity compared to DMSO at similar final concentrations.

Q3: What is the difference in solubility between 4'-Hydroxytamoxifen (free base) and its TFA salt?

While detailed comparative solubility data is not extensively published, salt forms of compounds are generally more soluble in aqueous solutions than their free base counterparts. The TFA (trifluoroacetate) salt of 4'-Hydroxytamoxifen is expected to have improved solubility characteristics in aqueous media once prepared from an organic stock solution. However, the fundamental principle of requiring an initial organic solvent for dissolution remains.

Q4: My 4'-Hydroxytamoxifen solution precipitated after storage at -20°C. What should I do?

Precipitation of 4'-Hydroxytamoxifen from stock solutions, particularly those made in ethanol, is a common issue upon cold storage. To redissolve the precipitate, warm the vial to 37°C and vortex or shake until the solution is clear.[4] It is crucial to ensure complete redissolution before use to guarantee accurate dosing.

Q5: How stable is 4'-Hydroxytamoxifen in aqueous solutions?

Aqueous solutions of 4'-Hydroxytamoxifen are not recommended for long-term storage. It is best practice to prepare fresh working dilutions from the organic stock solution for each experiment.[1] Some sources advise against storing aqueous solutions for more than a single day.[1] The (Z)-isomer of 4-Hydroxytamoxifen is the more biologically active form, and isomerization can occur in solution, especially when exposed to light.[4]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution in Aqueous Media

If you observe immediate precipitation when diluting your this compound stock solution into your aqueous experimental medium, follow this troubleshooting workflow:

Troubleshooting Immediate Precipitation start Precipitation Observed check_stock Is the stock solution clear before dilution? start->check_stock warm_stock Warm stock to 37°C and vortex to redissolve any precipitate. check_stock->warm_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes warm_stock->check_stock rapid_dilution Rapid addition of concentrated stock into aqueous media. check_dilution->rapid_dilution media_temp Was the aqueous medium pre-warmed? check_dilution->media_temp final_conc Is the final concentration too high? check_dilution->final_conc slow_dilution Add stock solution dropwise while gently vortexing the media. rapid_dilution->slow_dilution success Clear Solution slow_dilution->success cold_media Cold media can decrease solubility. media_temp->cold_media warm_media Pre-warm aqueous medium to 37°C before adding the stock solution. cold_media->warm_media warm_media->success high_conc Exceeds aqueous solubility limit. final_conc->high_conc lower_conc Reduce the final working concentration. high_conc->lower_conc lower_conc->success

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Data Presentation

Table 1: Solubility of 4'-Hydroxytamoxifen in Various Solvents

SolventFormConcentrationNotesReference(s)
DMSO(Z)-isomer100 mM-[5]
DMSO(Z)-isomer78 mg/mL (~201 mM)Moisture-absorbing DMSO reduces solubility. Use fresh.[5]
DMSOMixture of isomers77 mg/mL (~199 mM)-[3]
Ethanol(Z)-isomer50 mM-[5]
EthanolMixture of isomers20 mg/mL (~51.6 mM)May require heating to dissolve.[1][2]
MethanolMixture of isomers10 mg/mL (~25.8 mM)-[2]
Dimethyl Formamide (DMF)Mixture of isomers~20 mg/mL (~51.6 mM)-[1]
Ethanol:PBS (1:2, pH 7.2)Mixture of isomers~0.3 mg/mL (~0.77 mM)After initial dissolution in ethanol.[1]
WaterNot specifiedInsoluble-[3][6]

Note: Most literature does not specify the salt form (TFA or other) when reporting solubility. The data generally refers to the 4-Hydroxytamoxifen molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight for TFA salt: ~501.54 g/mol ). For 1 mL of a 10 mM stock, weigh out 5.02 mg.

  • Dissolution: In a light-protected vial (e.g., amber tube), add the appropriate volume of absolute ethanol. For a 10 mM solution, add 1 mL of ethanol.

  • Mixing: Vortex the solution thoroughly. If necessary, warm the solution in a 37-55°C water bath for a few minutes to ensure complete dissolution.[7]

  • Storage: Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture
  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. If any precipitate is visible, warm and vortex until it is fully redissolved.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Dilution: To minimize precipitation, add the stock solution to the pre-warmed medium while gently mixing. For a 1 µM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final ethanol concentration of 0.01%, which is generally well-tolerated by most cell lines.

Protocol 3: Preparation for In Vivo Administration (IP Injection)

For in vivo studies, 4'-Hydroxytamoxifen is often administered in an oil-based vehicle.

  • Initial Dissolution: Dissolve 4'-Hydroxytamoxifen in 100% ethanol to a concentration of 50-100 mg/mL. Sonication at 55°C for 15 minutes can aid dissolution.[8]

  • Dilution in Oil: Add sunflower oil or corn oil to the ethanol-4-OHT solution to achieve the desired final concentration (e.g., 10 mg/mL).[8][9]

  • Ethanol Evaporation (Optional but Recommended): To remove the ethanol, the mixture can be placed in a speed-vac for 2-3 hours.[9]

  • Administration: The final solution should be administered as per the experimental design, typically via intraperitoneal (IP) injection. The solution should be used shortly after preparation.[8]

Signaling Pathways

4'-Hydroxytamoxifen primarily functions as a Selective Estrogen Receptor Modulator (SERM). However, it also has known off-target, ER-independent effects.

cluster_0 ER-Dependent Pathway cluster_1 ER-Independent Pathways OHT 4'-Hydroxytamoxifen ER Estrogen Receptor (ER) OHT->ER PKC Protein Kinase C (PKC) OHT->PKC Inhibition KRas K-Ras OHT->KRas Primes for Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Recruits Co-repressors Proliferation Cell Proliferation / Survival Transcription->Proliferation Inhibition Apoptosis Apoptosis Transcription->Apoptosis Promotion Autophagy Autophagic Cell Death KRas->Autophagy

Caption: Signaling pathways modulated by 4'-Hydroxytamoxifen.

References

Technical Support Center: 4'-Hydroxytamoxifen (4-OHT) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 4'-Hydroxytamoxifen (4-OHT) in stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 4'-Hydroxytamoxifen (4-OHT) stock solutions?

A1: The most highly recommended solvent for preparing 4-OHT stock solutions is 100% ethanol (B145695).[1][2][3][4][5] It offers good solubility and the resulting solutions are reported to be stable for several months when stored correctly.[1][6] While other organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be used, 4-OHT exhibits lower solubility in DMSO.[1][7][8] For experiments that require dilution in aqueous media, it is advised to first dissolve the 4-OHT in ethanol before further dilution, as aqueous solutions are not stable for more than a day.[4][8]

Q2: What are the optimal storage conditions for 4-OHT stock solutions to ensure stability and prevent precipitation?

A2: To maximize stability and prevent precipitation, 4-OHT stock solutions should be stored at -20°C and protected from light.[1][2][5] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] The solid form of 4-OHT should be stored desiccated at 2–8°C and protected from light.[2]

Q3: Is 4-OHT sensitive to light?

A3: Yes, 4-OHT is light-sensitive.[1] Exposure to light, particularly UV light, can lead to cis-trans (E-Z) isomerization and potential degradation of the compound.[2][6][9] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

Q4: My 4-OHT stock solution has precipitated after storage at -20°C. What should I do?

A4: Precipitation of 4-OHT from stock solutions, especially those prepared in ethanol, upon storage at -20°C is a common issue.[3][4] To redissolve the precipitate, gently warm the vial to room temperature or 37°C and vortex or shake it until the solution becomes clear again.[4][10] It is critical to ensure that all the precipitate has redissolved before making your working dilutions to guarantee an accurate final concentration.

Q5: For how long can I store my 4-OHT stock solution?

A5: When prepared in ethanol and stored correctly at -20°C and protected from light, 4-OHT stock solutions can be stable for several months.[6] However, for critical experiments, it is always best practice to prepare fresh stock solutions. Aqueous dilutions of 4-OHT are not recommended for storage and should be used immediately.[8] One source suggests that storing the compound in tetrahydrofuran (B95107) (THF) with approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark can maintain its activity for about 6 months with less than 5% loss in isomeric purity.[2][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 4-OHT stock solutions.

Problem Possible Cause Solution
Precipitation in stock solution upon thawing Low solubility of 4-OHT at colder temperatures.Gently warm the solution at 37°C and vortex until the precipitate redissolves. Sonication can also be effective.[4][10] Ensure the solution is completely clear before use.
Inconsistent experimental results - Incomplete dissolution of precipitated 4-OHT.- Degradation or isomerization of 4-OHT due to improper storage (light exposure, multiple freeze-thaw cycles).- Inaccurate initial weighing of the compound.- Always ensure the stock solution is clear before use by warming and vortexing if necessary.[4]- Prepare fresh stock and working solutions regularly.[4]- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]- Confirm the accuracy of your balance and weighing technique.
Cell toxicity observed in culture The concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium is too high.- Calculate and adjust the dilution to ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for ethanol).[4]- Perform a solvent toxicity control experiment.
Loss of biological activity - Isomerization of the more active (Z)-isomer to the less active (E)-isomer due to light exposure.- Chemical degradation.- Protect all solutions from light by using amber vials or aluminum foil.[3]- Prepare fresh stock solutions and store them in the dark at -20°C.[5]- For long-term stability, consider storing in THF with BHT.[2][5]

Quantitative Data: Solubility of 4'-Hydroxytamoxifen

The following table summarizes the solubility of 4-OHT in various solvents.

Solvent Solubility Notes References
Ethanol~20 mg/mLHeating may be required for complete dissolution.[2][7][8]
Methanol~10 mg/mL[2]
DMSO~2 mg/mL to 100 mMLower solubility compared to ethanol. Moisture-absorbing DMSO can reduce solubility.[7][8]
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.3 mg/mL in a 1:2 solution of ethanol:PBS pH 7.2)Direct dissolution is not recommended. Prepare a stock in ethanol first.[7][8]
WaterInsoluble[11]

Experimental Protocol: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol

This protocol details the preparation of a stable 10 mM stock solution of 4-OHT in ethanol.

Materials:

  • (Z)-4-Hydroxytamoxifen (powder)

  • 100% Ethanol (ACS grade or higher)

  • Sterile, light-protected containers (e.g., amber glass vials or clear vials wrapped in aluminum foil)

  • Vortex mixer

  • Calibrated balance

  • Syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh out the desired amount of (Z)-4-Hydroxytamoxifen powder into a sterile, light-protected container. For 1 mL of a 10 mM stock solution, weigh 3.875 mg (Molecular Weight: 387.5 g/mol ).

  • Dissolution: Add the appropriate volume of 100% ethanol to the vial to achieve a final concentration of 10 mM.

  • Mixing: Seal the container and vortex the suspension. If necessary, gently warm the solution to 37°C to aid dissolution.[10] Continue to vortex until the 4-OHT is completely dissolved and the solution is clear.

  • Sterilization (Optional): Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C.[1][2]

Visualizations

TroubleshootingWorkflow Troubleshooting 4-OHT Precipitation start Start: 4-OHT Stock Solution Precipitated warm_vortex Action: Gently warm to 37°C and vortex/sonicate start->warm_vortex check_dissolution Is the precipitate fully redissolved after warming and vortexing? use_solution Outcome: Solution is clear. Proceed with experiment. check_dissolution->use_solution Yes check_storage Was the solution stored correctly? (-20°C, protected from light, single-use aliquots) check_dissolution->check_storage No warm_vortex->check_dissolution improper_storage Issue: Improper Storage Conditions check_storage->improper_storage Yes prepare_fresh Action: Prepare fresh stock solution following proper protocol check_storage->prepare_fresh No improper_storage->prepare_fresh end_issue Outcome: Issue Resolved prepare_fresh->end_issue

Caption: Troubleshooting workflow for 4-OHT precipitation.

SignalingPathway 4-OHT Mechanism of Action cluster_cell Cell OHT 4-Hydroxytamoxifen (4-OHT) ER Estrogen Receptor (ER) OHT->ER Binds to Dimerization Conformational Change & Dimerization ER->Dimerization Estrogen Estrogen Estrogen->ER Blocked by 4-OHT ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Blocks CellGrowth Inhibition of Cell Proliferation Transcription->CellGrowth

Caption: Simplified signaling pathway of 4-OHT.

ExperimentalWorkflow 4-OHT Stock Solution Preparation Workflow weigh 1. Weigh 4-OHT Powder dissolve 2. Dissolve in 100% Ethanol weigh->dissolve mix 3. Vortex/Warm until Clear dissolve->mix filter 4. (Optional) Filter Sterilize mix->filter aliquot 5. Aliquot into Light-Protected Tubes filter->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing 4-OHT stock solutions.

References

Technical Support Center: Managing Tamoxifen-Induced Side Effects in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common side effects associated with tamoxifen (B1202) administration in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of tamoxifen in mouse models?

A1: Tamoxifen administration in mice can lead to a range of side effects that can mimic those observed in human patients.[1] Common toxicities include:

  • Uterine Pathologies: Uterine hypoplasia, atypical hyperplasia, and adenocarcinoma are frequently observed, particularly with neonatal treatment.[2][3]

  • Hepatotoxicity: Tamoxifen can induce hepatic steatosis (fatty liver), fibrosis, and the formation of DNA adducts.[4][5][6] It can also lead to increased liver weight and elevated serum levels of liver enzymes like ALT and AST.[5]

  • Bone Density Changes: Tamoxifen can mimic the effects of estrogen on bone metabolism, potentially leading to increased bone density.[1][7] High doses have been shown to significantly increase trabecular bone volume.[8]

  • Thermoregulation and Activity: Mice treated with tamoxifen may exhibit altered thermoregulation and decreased movement.[1]

  • Gastrointestinal Issues: Blood in the stomach and small intestine has been observed in some mice following tamoxifen injections.[7]

  • Neurotoxicity: Tamoxifen can be toxic to various central nervous system (CNS) cell populations, leading to increased cell death and reduced cell division in areas like the corpus callosum and hippocampus.[9]

  • Hematological Toxicity: In young mice, tamoxifen can cause severe hematological defects, including anemia and disorganization of the bone marrow.[10]

  • Reproductive Issues: Tamoxifen can cause dystocia in pregnant females.[7]

Q2: How can I reduce the side effects of tamoxifen in my mouse experiments?

A2: Several strategies can be employed to minimize tamoxifen-induced toxicity:

  • Optimize the Dose: Using the lowest effective dose of tamoxifen is crucial. Studies have shown that a lower dose (e.g., 10 mg/kg/day for 4 days) can induce Cre-recombinase activity with minimal effects on bone turnover compared to higher doses (e.g., 100 mg/kg/day).[8]

  • Choose the Appropriate Administration Route: The route of administration can significantly impact side effects.

    • Dietary administration is often recommended as it leads to fewer adverse effects and reduced handling stress compared to injections.[11][12] However, food aversion and subsequent weight loss can occur.[11][13]

    • Oral gavage allows for precise dosing but can cause gut stasis and anorexia.[11][12]

    • Intraperitoneal (IP) injections are common but carry a higher risk of adverse effects, including peritonitis.[12][14] Oral administration of 3 mg of tamoxifen for five consecutive days has been shown to provide maximal reporter induction with minimal adverse effects compared to IP injections.[15]

  • Select an Appropriate Vehicle: Corn oil is a common vehicle for tamoxifen, but alternatives like sunflower oil or peanut oil can also be used.[7][14][16] For oral administration, palatable formulations like sweetened milk-oil emulsions can encourage voluntary consumption and reduce stress.[17]

  • Consider Co-administration of Protective Agents:

    • For uterine side effects, inhibiting the PI3K pathway with drugs like alpelisib (B612111) may reduce the risk of tamoxifen-associated uterine cancer.[18]

    • In cases of neurotoxicity, MEK1/2 inhibition has been shown to rescue glial progenitors from tamoxifen-induced cell death.[9]

  • Monitor Animals Closely: Regular monitoring of body weight, food intake, and general health is essential to detect and manage adverse effects promptly.[11]

Q3: Are there alternatives to tamoxifen for inducing Cre-recombinase?

A3: While tamoxifen is widely used, its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), can be used directly.[16] This can be advantageous in short-term studies or when avoiding liver metabolism of tamoxifen is desired.[16] However, 4-OHT is more expensive.[16] For studies where tamoxifen's effects on gestation are a concern, doxycycline-induced Cre systems are a suggested alternative.[19]

Troubleshooting Guides

Problem: High incidence of uterine tumors in my mouse colony.

Potential Cause Troubleshooting Step
High tamoxifen dosageReduce the tamoxifen dose to the minimum required for efficient recombination. A dose of 10 µ g/pup/day has been associated with a 50% incidence of uterine adenocarcinoma in neonatally treated mice.[2]
Agonistic effect of tamoxifen on uterine tissueConsider co-administration of a PI3K inhibitor like alpelisib, which has been shown to decrease tamoxifen-induced uterine cell proliferation in mice.[18]
Long-term continuous administrationIf experimentally feasible, consider intermittent dosing schedules.

Problem: Mice are losing a significant amount of weight after starting tamoxifen diet.

Potential Cause Troubleshooting Step
Food aversion due to tamoxifen tasteImprove the palatability of the diet by adding banana milkshake.[12] If weight loss exceeds 15%, stop tamoxifen administration and provide nutritional supplements until the baseline weight is restored.[11]
Gastrointestinal toxicitySwitch to an alternative administration route with potentially fewer GI effects, such as oral administration of a palatable formulation.[17] Monitor for signs of gut stasis or anorexia.[11][12]

Problem: Observed liver toxicity (e.g., elevated ALT/AST, steatosis).

Potential Cause Troubleshooting Step
High cumulative dose of tamoxifenReduce the daily dose or the duration of treatment. Prolonged treatment (e.g., 3 months of a 0.5 g/kg tamoxifen diet) can lead to significant liver injury and fibrosis.[5]
Tamoxifen-induced activation of fatty acid synthesisWhile still in the research phase, inhibiting fatty acid synthesis could be a potential strategy to ameliorate tamoxifen-induced steatosis.[4]
Off-target effects of tamoxifen on lipid metabolismBe aware that tamoxifen can decrease serum cholesterol and increase hepatic lipid accumulation.[20] Include appropriate vehicle-only control groups to distinguish between tamoxifen-specific and vehicle-specific effects.

Data Presentation

Table 1: Tamoxifen-Induced Uterine Pathology in Neonatally Treated CD-1 Mice

Tamoxifen Dose (µ g/pup/day for 5 days)Incidence of Uterine Adenocarcinoma (at 14-17 months)
1Not specified, but uterine abnormalities observed
2Not specified, but uterine abnormalities observed
5Not specified, but uterine abnormalities observed
107/14 (50%)
25Not specified, but uterine abnormalities observed
50Not specified, but uterine abnormalities observed
Control0%
Data from Diwan et al., Carcinogenesis, 1997.[2]

Table 2: Effect of Tamoxifen Dose on Bone Parameters in 1-Month-Old Male Mice

Tamoxifen Dose (mg/kg/day for 4 days, IP)Trabecular Bone Volume/Total Volume (BV/TV) Change vs. ControlFemur Length Change vs. Control
1No significant changeNo significant change
10No significant changeNo significant change
100+ >300%Significantly increased
Data from Liu et al., Bone, 2015.[8]

Table 3: Comparison of Tamoxifen Administration Routes on Weight Loss in Mice

Administration RouteDoseMaximum Weight Loss (%)Survival
Intraperitoneal (IP)3 mg~10%100%
Oral Gavage (PO)3 mg<5%100%
Intraperitoneal (IP)6 mg>20%Not all survived
Oral Gavage (PO)6 mg~10%100%
Data from Dror et al., Communications Biology, 2021.[15]

Experimental Protocols

Protocol 1: Induction of Uterine Carcinoma with Neonatal Tamoxifen Treatment

  • Animal Model: Outbred CD-1 mice.[2]

  • Tamoxifen Preparation: Tamoxifen is dissolved in a suitable vehicle (not specified in the abstract, but typically corn or sunflower oil).

  • Administration: Neonatal pups are treated with tamoxifen at doses of 1, 2, 5, 10, 25, or 50 µ g/pup/day for the first 5 days after birth.[2]

  • Endpoint Analysis: At 14-17 months of age, reproductive tissues are collected, fixed, and processed for histopathological examination to assess for lesions such as hyperplasia and adenocarcinoma.[2]

Protocol 2: Evaluation of Tamoxifen Effects on Bone Homeostasis

  • Animal Model: 1-month-old male wild-type mice.[8]

  • Tamoxifen Preparation: Tamoxifen is dissolved in corn oil.

  • Administration: Mice receive intraperitoneal (IP) injections of tamoxifen at 0, 1, 10, or 100 mg/kg/day for four consecutive days.[8]

  • Endpoint Analysis: One month after the last injection, femurs are analyzed by microCT for bone volume and architecture, mechanical testing for bone strength, and surface-based bone histomorphometry for bone formation rates.[8] Serum is collected to measure bone turnover markers.[8]

Protocol 3: Mitigating Tamoxifen-Induced Uterine Hyperplasia with a PI3K Inhibitor

  • Animal Model: Mice (strain not specified in the abstract).[18]

  • Treatment Groups:

    • Control (no treatment)

    • Estrogen

    • Tamoxifen

    • Tamoxifen + Alpelisib (a PI3K inhibitor)[18]

  • Endpoint Analysis: Uterine tissue is analyzed for the activity of the PI3K-AKT pathway, IGF1 receptor activation, and cell proliferation markers.[18]

Visualizations

Tamoxifen_Uterine_Cancer_Pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) in Uterine Cells Tamoxifen->ER activates PI3K_AKT_Pathway PI3K-AKT Pathway ER->PI3K_AKT_Pathway stimulates Cell_Growth Uterine Cell Growth & Proliferation PI3K_AKT_Pathway->Cell_Growth promotes IGF1 Insulin-like Growth Factor 1 (IGF1) IGF1->PI3K_AKT_Pathway activates via Uterine_Cancer Increased Risk of Uterine Cancer Cell_Growth->Uterine_Cancer Alpelisib Alpelisib (PI3K Inhibitor) Alpelisib->PI3K_AKT_Pathway inhibits

Caption: Tamoxifen's agonistic effect on ER in the uterus activates the PI3K-AKT pathway, promoting cell growth and increasing uterine cancer risk.

Experimental_Workflow_Tamoxifen_Side_Effects cluster_setup Experimental Setup cluster_execution Execution & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., C57BL/6, CD-1) Treatment_Groups Define Treatment Groups: - Vehicle Control - Tamoxifen Dose(s) - +/- Co-treatment Animal_Model->Treatment_Groups Admin_Route Choose Administration Route: - Diet - Oral Gavage - IP Injection Tam_Admin Tamoxifen Administration (Define duration & frequency) Admin_Route->Tam_Admin Monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs Tam_Admin->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Histopathology Histopathology (Uterus, Liver, etc.) Tissue_Collection->Histopathology Biochemistry Serum Biochemistry (ALT, AST, Cholesterol) Tissue_Collection->Biochemistry Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Tissue_Collection->Molecular_Analysis Treatment_groups Treatment_groups Treatment_groups->Admin_Route

Caption: A generalized workflow for investigating and mitigating tamoxifen-induced side effects in mouse models.

References

Technical Support Center: Optimizing 4'-Hydroxytamoxifen (4-OHT) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of 4'-Hydroxytamoxifen (4-OHT) for cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 4'-Hydroxytamoxifen (4-OHT) and why is it used in cell culture?

A1: 4'-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM).[1] It is widely used in cell culture for two primary purposes: to study estrogen receptor (ER) signaling and to induce site-specific gene recombination in cells expressing the Cre-ERT2 fusion protein.[1] 4-OHT has a higher affinity for the estrogen receptor than Tamoxifen itself.[1]

Q2: What is a typical starting concentration for 4-OHT in cell culture?

A2: The optimal concentration of 4-OHT is highly dependent on the cell type and the specific application. However, a general starting range for many applications is between 0.1 µM and 10 µM. For Cre-ERT2 induction, a common starting range is 0.5 µM to 2 µM.[2][3] For studies on estrogen receptor modulation, concentrations can vary from low nanomolar (nM) to micromolar (µM) ranges.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[3][4]

Q3: How should I prepare and store 4-OHT solutions?

A3: 4-OHT powder should be stored desiccated and protected from light at 2–8 °C.[5] To prepare a stock solution, dissolve 4-OHT in 100% ethanol (B145695) or DMSO to a concentration of 1-10 mM.[1][6] Gentle warming (e.g., 37°C or 55°C) or vortexing may be required to fully dissolve the powder.[2][7] The stock solution should be sterilized by passing it through a 0.22 µm filter, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C protected from light.[1][2][7] Ethanol is often preferred for cell culture as it can be less toxic than DMSO.[6] The final solvent concentration in the culture medium should typically be kept below 0.1% to avoid toxicity.[6][8]

Q4: For how long is 4-OHT stable in culture medium?

A4: The stability of 4-OHT in cell culture medium at 37°C can be limited, and it can undergo isomerization from the more active (Z)-isomer to the less active (E)-isomer.[6][9] Therefore, it is recommended to prepare fresh 4-OHT-containing medium for each experiment. For longer-term experiments, the medium should be replenished every 24-48 hours.[3][10]

Q5: Can 4-OHT be toxic to my cells?

A5: Yes, at higher concentrations, 4-OHT can induce cytotoxicity, leading to cell cycle arrest and apoptosis.[3][11] This effect can be independent of the estrogen receptor status of the cells.[12] It is crucial to determine the cytotoxic threshold of 4-OHT for your specific cell line through a viability assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no induction of Cre-ERT2 recombination - 4-OHT concentration is too low.- 4-OHT has degraded or precipitated.- Insufficient incubation time.- Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 5 µM).- Ensure 4-OHT is fully dissolved before use. If precipitated, warm the stock solution and vortex.[6][13] Use freshly prepared or properly stored aliquots.[9][13]- Increase the incubation time (e.g., 24 to 72 hours).[2]
High cell death or cytotoxicity - 4-OHT concentration is too high.- Solvent (ethanol/DMSO) concentration is toxic.- Cell line is particularly sensitive to 4-OHT.- Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 and select a non-toxic concentration.[11][12]- Ensure the final solvent concentration in the medium is below 0.1%.[6][8] Include a vehicle control in your experiments.- Lower the 4-OHT concentration and/or reduce the exposure time.
Inconsistent results between experiments - Incomplete dissolution of 4-OHT stock.- Degradation of 4-OHT due to improper storage or repeated freeze-thaw cycles.- Isomerization of (Z)-4-OHT to the less active (E)-isomer.- Always ensure your 4-OHT stock solution is clear and free of precipitates before use.[6][13]- Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store protected from light at -20°C.[2][7]- Protect 4-OHT powder and solutions from light.[5][6] Prepare fresh working solutions for each experiment.
Off-target effects observed - 4-OHT can modulate endogenous estrogen-responsive genes and other signaling pathways.[10][14]- Use the lowest effective concentration of 4-OHT.- Include appropriate controls, such as cells not expressing Cre-ERT2 treated with 4-OHT, to identify off-target effects.[10]- Consider alternative inducible systems (e.g., Tet-On) if off-target effects are a major concern.[10]

Quantitative Data Summary

Table 1: Recommended 4-OHT Concentration Ranges for Different Applications

ApplicationCell Type/SystemRecommended Concentration RangeReference(s)
Cre-ERT2 Induction General0.5 - 2 µM[1][3]
Zebrafish Embryos5 - 10 µM[9]
Mouse Embryonic Fibroblasts (MEFs)15 nM - 16 µM (robust activation)[15]
Primary Mouse Hepatocytes100 nM[4]
Estrogen Receptor Modulation MCF-7 (inhibition of proliferation)IC50: 0.5 nM[1]
Cytotoxicity HEC-1A & HEC-1B (endometrial adenocarcinoma)>10 µM[11][16]
ER-negative cancer cells10 - 20 µM[12]
Multiple Myeloma cell linesPharmacologic concentrations[17]

Table 2: IC50 Values of 4-Hydroxytamoxifen in Various Cancer Cell Lines

Cell LineCancer TypeER StatusIC50 (µM)Incubation Time (h)Assay MethodReference(s)
MCF-7Breast CancerPositive19.3524MTT[12]
MCF-7Breast CancerPositive21.4248MTT[12]
MCF-7Breast CancerPositive21.4272MTT[12]
DU-145Prostate CancerPositive15.3Not specifiedNot specified[18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol

Materials:

  • (Z)-4-Hydroxytamoxifen powder

  • 200-proof (100%) Ethanol, molecular biology grade

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or wrapped in foil)

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weigh out 3.88 mg of (Z)-4-Hydroxytamoxifen powder and place it in a sterile, light-protected microcentrifuge tube.[1]

  • Add 1 mL of 100% ethanol to the tube.[1]

  • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.[2]

  • Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least a few months under these conditions.[2][7]

Protocol 2: Determining Optimal 4-OHT Concentration using a Dose-Response Assay

Objective: To determine the lowest effective concentration of 4-OHT that provides the desired biological effect (e.g., Cre-ERT2 induction) with minimal cytotoxicity.

Materials:

  • Cells of interest (e.g., expressing Cre-ERT2 and a reporter gene)

  • Complete cell culture medium

  • 10 mM 4-OHT stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Assay for measuring desired effect (e.g., fluorescence microscopy or flow cytometry for reporter gene expression)

  • Assay for measuring cell viability (e.g., MTT, Trypan Blue)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment.

  • Preparation of 4-OHT Dilutions: Prepare a series of dilutions of the 10 mM 4-OHT stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10 µM). Also, prepare a vehicle control (medium with the same final concentration of ethanol as the highest 4-OHT concentration).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared 4-OHT dilutions and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24-72 hours for Cre-ERT2 induction).[2]

  • Assessment of Biological Effect: At the end of the incubation period, measure the desired biological effect. For Cre-ERT2 systems with a fluorescent reporter, this can be done by quantifying the percentage of fluorescent cells using flow cytometry or fluorescence microscopy.

  • Assessment of Cell Viability: In a parallel plate or in the same wells after measuring the biological effect (if possible), perform a cell viability assay to determine the cytotoxic effects of each 4-OHT concentration.

  • Data Analysis: Plot the biological effect (e.g., % of positive cells) and cell viability (%) against the 4-OHT concentration. The optimal concentration is the lowest concentration that gives a maximal biological effect with minimal to no reduction in cell viability.

Visualizations

G cluster_0 4-OHT On-Target Pathway (Cre-ERT2 System) cluster_1 Potential Off-Target Pathways OHT 4-Hydroxytamoxifen (4-OHT) CreERT2_cyto Cre-ERT2 (Cytoplasm) OHT->CreERT2_cyto Binds OHT_CreERT2 4-OHT/Cre-ERT2 Complex CreERT2_cyto->OHT_CreERT2 CreERT2_nucleus Cre-ERT2 (Nucleus) OHT_CreERT2->CreERT2_nucleus Nuclear Translocation loxP_gene_loxP Floxed Gene (loxP sites) CreERT2_nucleus->loxP_gene_loxP Acts on recombination Recombination loxP_gene_loxP->recombination gene_knockout Gene Knockout/ Reporter Expression recombination->gene_knockout OHT_off 4-Hydroxytamoxifen (4-OHT) ER_endogenous Endogenous Estrogen Receptors (ER) OHT_off->ER_endogenous GPR30 GPR30 OHT_off->GPR30 PKC Protein Kinase C (PKC) OHT_off->PKC Modulates ROS Reactive Oxygen Species (ROS) OHT_off->ROS Induces gene_expression Altered Gene Expression ER_endogenous->gene_expression GPR30->gene_expression Apoptosis Apoptosis/Cytotoxicity PKC->Apoptosis ROS->Apoptosis G start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of 4-OHT seed_cells->prepare_dilutions add_treatment Add 4-OHT dilutions and vehicle control to cells prepare_dilutions->add_treatment incubate Incubate for 24-72 hours add_treatment->incubate assess_effect Assess biological effect (e.g., reporter expression) incubate->assess_effect assess_viability Assess cell viability (e.g., MTT assay) incubate->assess_viability analyze_data Analyze data and plot dose-response curves assess_effect->analyze_data assess_viability->analyze_data determine_optimal Determine optimal concentration analyze_data->determine_optimal end End determine_optimal->end

References

How to properly dissolve 4'-Hydroxytamoxifen TFA powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of 4'-Hydroxytamoxifen TFA powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the trifluoroacetic acid salt form of 4'-Hydroxytamoxifen, a metabolite of Tamoxifen. It exhibits a higher affinity for the estrogen receptor (ER) compared to Tamoxifen.[1][2] This compound is intended for research and analytical applications.[1]

Q2: What is the recommended solvent for dissolving this compound powder?

The most commonly recommended solvent for dissolving 4'-Hydroxytamoxifen is ethanol (B145695).[3][4] Other organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be used.[5][6] For in vivo studies, the ethanol stock solution is often diluted with corn oil or sunflower oil.[3][7][8]

Q3: My dissolved 4'-Hydroxytamoxifen solution is cloudy or shows precipitation. What should I do?

Cloudiness or precipitation, especially when storing stock solutions at -20°C, is a common issue.[3][8] To redissolve the compound, warm the solution to room temperature and shake it until it becomes clear.[3][8] This process can take approximately 30 minutes.[3] Gentle heating at 55°C for a few minutes can also aid in dissolution.[4] It is critical to ensure complete dissolution before use to guarantee accurate dosing.[8]

Q4: How should I store the 4'-Hydroxytamoxifen stock solution?

Stock solutions of 4'-Hydroxytamoxifen are typically stored at -20°C.[3][4] It is advisable to protect the solutions from light.[3][4] When stored at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[2] To avoid repeated freeze-thaw cycles, it is best to prepare aliquots.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder will not dissolve Insufficient solvent volume or inadequate mixing.Increase the solvent volume gradually. Vortex or sonicate the mixture to aid dissolution.[3][7][8] Gentle heating (e.g., 55°C) can also be applied.[4][7][8]
Solution is cloudy after dilution with aqueous buffer 4'-Hydroxytamoxifen is sparingly soluble in aqueous buffers.[5][6]First, dissolve the compound in ethanol to create a stock solution. Then, dilute this stock solution with the aqueous buffer of choice.[5][6]
Precipitation observed in the final oil mixture for in vivo studies Incomplete evaporation of the initial solvent (e.g., ethanol).Ensure complete evaporation of the ethanol from the oil-ethanol mixture using a vacuum centrifuge (SpeedVac).[3][8] The final solution should be clear.[3][8]

Quantitative Data: Solubility

SolventSolubilityReference
Ethanol~20 mg/mL[5][6]
DMSO~2 mg/mL to 77 mg/mL[5][6][9]
Dimethylformamide (DMF)~20 mg/mL[5][6]
Ethanol:PBS (pH 7.2) (1:2 solution)~0.3 mg/mL[5][6]
WaterInsoluble[9]

Experimental Protocols

Protocol 1: Preparation of 4'-Hydroxytamoxifen Stock Solution for In Vitro Use
  • Weigh the desired amount of this compound powder.

  • Add absolute ethanol to the powder to achieve the desired concentration (e.g., 20 mg/mL).[3][4]

  • Vortex the mixture vigorously for approximately 1 minute.[3]

  • If necessary, place the tube on a horizontal shaker at room temperature and protect it from light until the powder is completely dissolved (approximately 15 minutes).[3] Gentle heating at 55°C for a few minutes can also be used to aid dissolution.[4]

  • For cell culture applications, filter the solution through a 0.22 µm filter.

  • Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.[2][3]

Protocol 2: Preparation of 4'-Hydroxytamoxifen Solution for In Vivo Injection
  • Prepare a stock solution of 4'-Hydroxytamoxifen in ethanol (e.g., 20 mg/mL to 100 mg/mL) as described in Protocol 1.[3][7][8] Sonication at 55°C for 15 minutes can facilitate dissolution for higher concentrations.[7][8]

  • On the day of use, warm an aliquot of the stock solution to room temperature and shake until any precipitate has redissolved.[3]

  • Add the desired volume of corn oil or sunflower oil to the ethanol solution to achieve the final working concentration (e.g., 10 mg/mL).[3][7][8]

  • Mix the oil and ethanol solution thoroughly.

  • Place the mixture in a vacuum centrifuge (SpeedVac) to evaporate the ethanol. This typically takes 10-20 minutes.[3][8]

  • The final solution should be clear and ready for administration (e.g., intraperitoneal injection).[3]

Visualized Workflow

DissolutionWorkflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Working Solution cluster_invitro In Vitro Application start 4'-Hydroxytamoxifen TFA Powder add_solvent Add Ethanol start->add_solvent dissolve Vortex / Sonicate (Heat if necessary) add_solvent->dissolve stock_solution Stock Solution (e.g., 20 mg/mL) dissolve->stock_solution add_oil Add Corn Oil / Sunflower Oil stock_solution->add_oil dilute Dilute with Culture Medium stock_solution->dilute evaporate Evaporate Ethanol (Vacuum Centrifuge) add_oil->evaporate final_solution Final Solution (e.g., 10 mg/mL) evaporate->final_solution cell_treatment Cell Treatment dilute->cell_treatment

Caption: Workflow for dissolving this compound powder.

References

Validation & Comparative

Validating 4'-Hydroxytamoxifen-Induced Gene Knockout: A Comparative Guide to Western Blotting and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of gene knockout is a critical step in ensuring the reliability of experimental data. The 4'-Hydroxytamoxifen (4-OHT)-inducible Cre-LoxP system offers temporal control over gene excision, and Western Blotting remains a cornerstone for confirming the resulting protein depletion. This guide provides a comprehensive comparison of Western Blotting with alternative validation methods, supported by experimental protocols and data.

The 4-OHT-inducible Cre-LoxP system is a powerful tool for studying gene function by allowing for the inactivation of a target gene at a specific time point.[1][2] The system relies on a Cre recombinase fused to a modified estrogen receptor (ER) ligand-binding domain.[2][3] In the absence of 4-OHT, the Cre-ER fusion protein is sequestered in the cytoplasm.[2][4] Upon administration of 4-OHT, a metabolite of tamoxifen (B1202), the Cre-ER protein translocates to the nucleus, where it recognizes loxP sites flanking the gene of interest and excises the DNA sequence, leading to a gene knockout.[2][4][5]

Experimental Workflow: From Induction to Validation

The process of validating a 4-OHT-induced gene knockout typically follows a structured workflow, beginning with the induction of Cre recombinase activity and culminating in the assessment of target protein levels.

G cluster_0 Induction Phase cluster_1 Sample Preparation cluster_2 Western Blot Analysis Induction 4-OHT Treatment of Cre-ERT2 Expressing Cells/Animal Harvest Harvest Cells/Tissues at Desired Time Points Induction->Harvest Lysate Prepare Protein Lysates Harvest->Lysate Quant Protein Quantification (e.g., BCA Assay) Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot validation.

Detailed Protocol: Western Blot for Knockout Validation

This protocol outlines the key steps for performing a Western Blot to confirm the absence of the target protein following 4-OHT induction.

1. Protein Lysate Preparation:

  • Harvest cells or tissues and wash with ice-cold PBS.

  • Lyse the cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal loading.

3. SDS-PAGE:

  • Denature equal amounts of protein from control and 4-OHT-treated samples by boiling in Laemmli buffer.

  • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Blocking:

  • Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

7. Detection:

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight in the 4-OHT-treated sample, compared to a clear band in the control, indicates a successful knockout.[6]

Signaling Pathway of 4-OHT-Induced Gene Knockout

The mechanism of 4-OHT-induced gene knockout involves a series of molecular events triggered by the binding of 4-OHT to the Cre-ER fusion protein.

G OHT 4-Hydroxytamoxifen (4-OHT) CreER_cyto Inactive Cre-ER (Cytoplasm) OHT->CreER_cyto Binds CreER_nucleus Active Cre-ER (Nucleus) CreER_cyto->CreER_nucleus Translocates loxP_gene_loxP Floxed Target Gene CreER_nucleus->loxP_gene_loxP Recognizes loxP sites Excised_gene Excised Gene (circular DNA) loxP_gene_loxP->Excised_gene Catalyzes recombination Knockout_allele Knockout Allele loxP_gene_loxP->Knockout_allele Results in Protein_depletion Target Protein Depletion Knockout_allele->Protein_depletion Leads to

Caption: 4-OHT-induced Cre-LoxP recombination pathway.

Comparison of Knockout Validation Methods

While Western Blot is a widely used and reliable method for confirming protein knockout, it is essential to consider its limitations and supplement it with other techniques for comprehensive validation.[7][8]

Validation Method Principle Advantages Disadvantages
Western Blot Detects the presence and size of the target protein using specific antibodies.Relatively inexpensive, provides protein size information, widely accessible.Antibody specificity can be an issue, less quantitative than other methods, can be time-consuming.[9]
Quantitative PCR (qPCR) Measures the mRNA expression level of the target gene.[8]Highly sensitive and quantitative, high throughput.Does not confirm protein loss, as mRNA levels may not always correlate with protein levels.
Genomic PCR/Sequencing Confirms the excision of the floxed gene at the DNA level.[8][10]Provides direct evidence of gene editing.[8]Does not confirm the absence of the protein product.
Immunocytochemistry (ICC) / Immunohistochemistry (IHC) Visualizes the presence and localization of the target protein in cells or tissues.[11]Provides spatial information about protein expression.Less quantitative than Western Blot, antibody specificity is crucial.[11]
Functional Assays Measures a biological activity or phenotype known to be dependent on the target protein.[7][8]Provides the most definitive evidence of a functional knockout.[7]Requires a known function of the protein and a specific assay.
Mass Spectrometry Identifies and quantifies proteins in a complex sample.[10]Highly sensitive and specific, can identify unexpected protein products.[10]Requires specialized equipment and expertise, can be expensive.

Conclusion

Validating 4'-Hydroxytamoxifen-induced gene knockout is a multi-faceted process that requires careful experimental design and the use of complementary techniques. While Western Blotting is a powerful and accessible tool for assessing protein depletion, researchers should be aware of its potential pitfalls, such as the possibility of truncated proteins being expressed.[7] Therefore, a combination of methods, including genomic analysis to confirm gene excision and functional assays to verify the loss of protein activity, is recommended for robust and reliable validation of gene knockout experiments. This comprehensive approach ensures the accuracy of downstream data and the overall success of the research.

References

Confirming Gene Excision Post 4-OHT Treatment: A Comparative Guide to PCR-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the Cre-LoxP system for conditional gene knockout, confirming the efficient and specific excision of the target gene following induction with 4-hydroxytamoxifen (B85900) (4-OHT) is a critical validation step. Polymerase Chain Reaction (PCR) stands out as a rapid, sensitive, and widely accessible method for this purpose. This guide provides a comparative overview of PCR-based techniques against other common methods and offers a detailed protocol for confirming gene excision.

Comparison of Methods for Detecting Gene Excision

The choice of method for confirming gene excision depends on a variety of factors, including the required sensitivity, throughput, and the nature of the experimental question. While Southern blotting was once the gold standard, PCR-based methods, particularly quantitative PCR (qPCR), now offer significant advantages in terms of speed and sensitivity.

Method Principle Sensitivity Throughput Cost Labor Intensity Key Advantages Key Disadvantages
Standard PCR Amplification of DNA fragments to detect the presence of wild-type, floxed, and excised alleles.[1][2]ModerateHighLowLowRapid, simple setup, requires minimal DNA.Primarily qualitative, can be prone to artifacts.[3]
3-Primer PCR Utilizes three primers in a single reaction to simultaneously amplify and distinguish between the wild-type, floxed, and excised alleles.[1]Moderate to HighHighLowLowAllows for simultaneous detection of all three alleles in one reaction, improving efficiency.[1]Requires careful primer design and optimization to avoid non-specific amplification.
Quantitative PCR (qPCR) Real-time detection of PCR product accumulation to quantify the amount of target DNA.[4][5]HighHighModerateModerateProvides quantitative data on excision efficiency, highly sensitive.[4][5]Requires specialized equipment and more complex data analysis.[5]
Southern Blotting Involves restriction enzyme digestion of genomic DNA, separation by gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe.[6][7]HighLowHighHighConsidered highly quantitative and reliable for detecting large rearrangements.[4][6]Time-consuming, requires large amounts of high-quality DNA, involves hazardous materials.[4][7]
Reporter Gene Assays Utilizes a reporter gene (e.g., EGFP, LacZ) downstream of the floxed gene, where excision leads to reporter expression.[8]High (cell-level)HighModerateModerateAllows for visual confirmation of recombination in individual cells.[8]Reporter expression may not perfectly correlate with target gene knockout efficiency.

Experimental Protocol: PCR-Based Confirmation of Gene Excision

This protocol outlines a standard 3-primer PCR approach to detect the wild-type, floxed, and excised alleles following 4-OHT treatment.

1. Genomic DNA Isolation:

  • Isolate genomic DNA (gDNA) from cultured cells or mouse tissues (e.g., tail biopsies) that have been treated with 4-OHT, alongside untreated controls. Standard DNA extraction kits or protocols are suitable.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

2. Primer Design:

  • Design three primers:

    • Forward Primer (Fwd): Located upstream of the 5' loxP site.

    • Reverse Primer 1 (Rev1): Located within the floxed region (between the loxP sites).

    • Reverse Primer 2 (Rev2): Located downstream of the 3' loxP site.

    This primer configuration will yield PCR products of different sizes for the wild-type, floxed, and excised alleles.[1][9]

3. PCR Reaction Setup:

  • Prepare a PCR master mix. A typical 25 µL reaction would include:

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer 1 (10 µM): 1.0 µL

    • Reverse Primer 2 (10 µM): 1.0 µL

    • Taq DNA Polymerase: 0.25 µL

    • Genomic DNA (50-100 ng): 1.0 µL

    • Nuclease-free water: to 25 µL

4. PCR Cycling Conditions:

  • The following cycling conditions are a starting point and should be optimized for your specific primers and target:

    • Initial Denaturation: 94°C for 3 minutes

    • Denaturation: 94°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures)

    • Extension: 72°C for 1 minute/kb of the largest expected product

    • Repeat steps 2-4 for 30-35 cycles

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

5. Gel Electrophoresis:

  • Analyze the PCR products by running them on a 1-2% agarose (B213101) gel stained with a DNA-binding dye.

  • Include a DNA ladder to determine the size of the amplified fragments.

  • Expected results:

    • Wild-type allele (Fwd + Rev2): A single band corresponding to the size of the amplicon from the intact genomic region.

    • Floxed allele (Fwd + Rev1): A single band of a specific size.

    • Excised allele (Fwd + Rev2): A smaller band compared to the wild-type due to the deletion of the floxed region.[2]

Visualizing the Process

To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.

CreLoxP_Mechanism cluster_0 Inactive State (Cytoplasm) cluster_1 Activation cluster_2 Active State (Nucleus) CreERT2 Cre-ERT2 OHT 4-OHT ActiveCre Active Cre-ERT2 OHT->ActiveCre Binding & Translocation DNA Floxed Gene ActiveCre->DNA Recognition RecombinedDNA Excised Gene ActiveCre->RecombinedDNA Excision LoxP1 loxP LoxP2 loxP Exon Exon ExcisedFragment Excised Fragment (Circular) PCR_Workflow start Start: 4-OHT Treated and Control Samples dna_extraction Genomic DNA Extraction start->dna_extraction pcr_setup PCR Reaction Setup dna_extraction->pcr_setup primer_design 3-Primer Design (Fwd, Rev1, Rev2) primer_design->pcr_setup pcr_amplification PCR Amplification pcr_setup->pcr_amplification gel Agarose Gel Electrophoresis pcr_amplification->gel results Analyze Banding Pattern (WT, Floxed, Excised) gel->results end End: Confirmation of Gene Excision results->end

References

4'-Hydroxytamoxifen vs. Tamoxifen: An In Vitro Potency Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of 4'-hydroxytamoxifen (B22448) and its parent drug, tamoxifen (B1202). Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. However, it is a prodrug that requires metabolic activation to exert its full therapeutic effect. One of its key active metabolites is 4'-hydroxytamoxifen, which exhibits significantly greater antiestrogenic activity. This guide summarizes the experimental data supporting this potency difference and provides detailed methodologies for the key experiments cited.

Data Presentation

The following tables summarize quantitative data from in vitro studies comparing the potency of 4'-hydroxytamoxifen and tamoxifen.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity for ERα (Estradiol = 100%)Fold Difference vs. Tamoxifen
Tamoxifen~7%-
4'-Hydroxytamoxifen~178%~25-50 fold higher[1][2]

Data compiled from multiple sources indicate a significantly higher affinity of 4'-hydroxytamoxifen for the estrogen receptor.[1][2]

Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)

Cell LineCompoundIC50 (µM)
MCF-7Tamoxifen~0.79[3]
MCF-74'-Hydroxytamoxifen~0.029[3]
T47DTamoxifenConsistently higher than 4'-OHT
T47D4'-HydroxytamoxifenConsistently in the low nanomolar range[1]

IC50 values represent the concentration of a compound required to inhibit cell growth by 50%. Data indicates that 4'-hydroxytamoxifen is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.[1][4][5]

Signaling Pathway and Metabolism

Tamoxifen is metabolized in the liver to more active compounds, including 4'-hydroxytamoxifen.[1] This metabolic activation is crucial for its therapeutic efficacy. The diagram below illustrates the conversion of tamoxifen and the subsequent mechanism of action of 4'-hydroxytamoxifen in an estrogen receptor-positive breast cancer cell.

Tamoxifen_Metabolism_and_Action cluster_0 Metabolism (Liver) cluster_1 ER+ Breast Cancer Cell Tamoxifen Tamoxifen Metabolites 4'-Hydroxytamoxifen (Active Metabolite) Tamoxifen->Metabolites CYP2D6, etc. Metabolites_in_cell 4'-Hydroxytamoxifen Metabolites->Metabolites_in_cell ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (DNA) ER->ERE Complex translocates to nucleus and binds Proliferation Cell Proliferation ERE->Proliferation Inhibits transcription of pro-proliferative genes Apoptosis Inhibition of Proliferation ERE->Apoptosis Metabolites_in_cell->ER Binds with high affinity

Tamoxifen Metabolism and Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 4'-hydroxytamoxifen and tamoxifen are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand (e.g., radiolabeled estradiol).

  • Objective: To determine the relative binding affinity of 4'-hydroxytamoxifen and tamoxifen for the estrogen receptor.

  • Materials:

    • Receptor Source: Purified recombinant human ERα or ERβ, or cytosol from ER-positive cells (e.g., MCF-7) or tissues (e.g., rat uterus).[6]

    • Radioligand: [³H]-17β-estradiol.[6]

    • Test Compounds: 4'-hydroxytamoxifen and tamoxifen.

    • Assay Buffer: Typically a Tris-HCl based buffer.

    • Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate bound from free radioligand.[6]

  • Procedure:

    • A constant concentration of the receptor and radioligand are incubated with increasing concentrations of the unlabeled test compounds (4'-hydroxytamoxifen or tamoxifen).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then calculated by dividing the IC50 of estradiol (B170435) by the IC50 of the test compound and multiplying by 100.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

  • Objective: To determine the inhibitory effect of 4'-hydroxytamoxifen and tamoxifen on the proliferation of ER+ breast cancer cells.

  • Materials:

    • ER+ breast cancer cell lines (e.g., MCF-7, T47D).[1]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • Test compounds (tamoxifen and 4'-hydroxytamoxifen).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of tamoxifen or 4'-hydroxytamoxifen and incubated for a specified period (e.g., 48-72 hours).

    • The MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental_Workflow cluster_0 Competitive Binding Assay cluster_1 Cell Proliferation (MTT) Assay A1 Incubate ER, [³H]-Estradiol, and Test Compound A2 Separate Bound and Free Radioligand A1->A2 A3 Measure Radioactivity A2->A3 A4 Calculate IC50 and RBA A3->A4 B1 Seed ER+ Cells in 96-well Plates B2 Treat with Test Compound B1->B2 B3 Add MTT and Incubate B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

Typical Experimental Workflows

References

A Comparative Analysis of (E)- and (Z)-4-Hydroxytamoxifen: Unraveling Stereoisomers' Divergent Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the (E) and (Z) isomers of 4-Hydroxytamoxifen (4-OHT), the primary active metabolite of the widely used breast cancer drug, tamoxifen (B1202). This document delves into their distinct pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

4-Hydroxytamoxifen, a selective estrogen receptor modulator (SERM), is central to the efficacy of tamoxifen in treating estrogen receptor-positive (ER+) breast cancer.[1] However, its biological activity is critically dependent on its geometric isomerism. The (Z)-isomer (trans-4-hydroxytamoxifen) is a potent antiestrogen (B12405530), effectively inhibiting the growth of ER+ breast cancer cells.[1][2] In contrast, the (E)-isomer (cis-4-hydroxytamoxifen) exhibits significantly weaker antiestrogenic and, in some contexts, even partial estrogenic (agonistic) activity.[1][3] This disparity stems from their differential binding affinity for the estrogen receptor and the subsequent conformational changes they induce.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative differences in the biological performance of the (E) and (Z) isomers of 4-Hydroxytamoxifen.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) vs. Estradiol (B170435)IC50 for [3H]estradiol binding (nM)
(Z)-4-HydroxytamoxifenEstrogen Receptor~1003.3
(E)-4-HydroxytamoxifenEstrogen ReceptorWeak / Significantly lower than (Z) isomer200 (weak antiestrogen)
TamoxifenEstrogen Receptor2-4-
EstradiolEstrogen Receptor100-

Data compiled from multiple sources.[2]

Table 2: Comparative Effects on ER-Positive Breast Cancer Cell Proliferation (MCF-7 Cells)

CompoundEffectIC50
(Z)-4-HydroxytamoxifenPotent antiestrogen (inhibits proliferation)~1 nM
(E)-4-HydroxytamoxifenWeak antiestrogen / partial estrogen agonist~40 to 200 nM

Data compiled from multiple sources.[2][3]

Signaling Pathways and Mechanisms of Action

The differential effects of the (E) and (Z) isomers of 4-Hydroxytamoxifen are rooted in their interaction with the estrogen receptor and the subsequent downstream signaling events. The (Z)-isomer acts as a competitive antagonist, while the (E)-isomer can exhibit partial agonist properties.

Differential Estrogen Receptor Signaling of 4-OHT Isomers cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Z_4OHT (Z)-4-OHT Z_4OHT->ER E_4OHT (E)-4-OHT E_4OHT->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Coactivators Coactivators ERE->Coactivators Recruitment by Estrogen or (E)-4-OHT Corepressors Corepressors ERE->Corepressors Recruitment by (Z)-4-OHT Gene_Activation Gene Activation & Cell Proliferation Coactivators->Gene_Activation Gene_Repression Gene Repression & Growth Arrest Corepressors->Gene_Repression

Differential ER signaling by 4-OHT isomers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the (E) and (Z) isomers of 4-Hydroxytamoxifen.

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.

Materials:

  • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compounds: (E)- and (Z)-4-Hydroxytamoxifen, unlabeled 17β-estradiol.

  • Assay Buffer: e.g., Tris-EDTA buffer.

  • Separation Agent: Dextran-coated charcoal (DCC) suspension.

  • Scintillation cocktail and counter.

Protocol:

  • Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.[1]

  • Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a constant concentration of [³H]-estradiol.[1]

  • Competition: Add increasing concentrations of the unlabeled test compounds ((E)- and (Z)-4-hydroxytamoxifen) or unlabeled estradiol (for the standard curve) to the assay tubes.[1]

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: Add DCC suspension to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol). The relative binding affinity (RBA) can then be calculated relative to estradiol.[1]

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is based on the metabolic activity of the cells.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compounds: (E)- and (Z)-4-Hydroxytamoxifen.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed the ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of (E)- and (Z)-4-hydroxytamoxifen and incubate for a specified period (e.g., 5 days).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compounds relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Isomer Comparison cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Binding_Assay Competitive Receptor Binding Assay Binding_Affinity Determine IC50 and Relative Binding Affinity Binding_Assay->Binding_Affinity Proliferation_Assay Cell Proliferation (MTT) Assay Antiproliferative_Effect Determine IC50 for Cell Growth Inhibition Proliferation_Assay->Antiproliferative_Effect Gene_Expression Gene Expression Analysis (e.g., qPCR) Transcriptional_Regulation Quantify Changes in Target Gene Expression Gene_Expression->Transcriptional_Regulation Conclusion_Node Comparative Efficacy and Mechanism of Action Binding_Affinity->Conclusion_Node Antiproliferative_Effect->Conclusion_Node Transcriptional_Regulation->Conclusion_Node

References

A Comparative Guide to the Efficacy of Oral Tamoxifen Versus Transdermal 4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of oral tamoxifen (B1202) and transdermal 4-hydroxytamoxifen (B85900) (4-OHT) for researchers, scientists, and drug development professionals. It synthesizes data from key clinical studies, focusing on antiproliferative effects, pharmacokinetics, and systemic side effects.

Introduction

Oral tamoxifen is a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] It acts as an estrogen antagonist in breast tissue, inhibiting the growth of cancer cells.[2][3] However, its systemic distribution and metabolism can lead to undesirable side effects, including an increased risk of thromboembolic events and uterine cancer, which can limit patient adherence.[2]

Transdermal 4-hydroxytamoxifen, a direct application of one of tamoxifen's most active metabolites, aims to deliver the therapeutic agent directly to the breast tissue, thereby maximizing local efficacy while minimizing systemic exposure and associated side effects.[4][5] This guide evaluates the evidence comparing these two delivery methods.

Mechanism of Action

Oral tamoxifen is a prodrug that undergoes hepatic metabolism by cytochrome P450 enzymes, primarily CYP2D6, to form active metabolites, including 4-hydroxytamoxifen (4-OHT) and endoxifen (B1662132).[6] These metabolites have a significantly higher binding affinity for the estrogen receptor than tamoxifen itself.[6][7] They competitively bind to estrogen receptors in breast cancer cells, blocking estrogen-dependent gene transcription and inhibiting cell proliferation.[1][6]

Transdermal 4-OHT delivers the active metabolite directly to the breast tissue, bypassing first-pass metabolism in the liver.[8] This local delivery is designed to achieve high concentrations of the active drug in the target tissue with lower systemic levels, potentially reducing the risk of systemic side effects.[5][8]

Mechanism_of_Action cluster_oral Oral Tamoxifen Pathway cluster_transdermal Transdermal 4-OHT Pathway cluster_target Target Cell Action Oral Tamoxifen Oral Tamoxifen Liver (CYP2D6) Liver (CYP2D6) Oral Tamoxifen->Liver (CYP2D6) Metabolism 4-OHT_endo Active Metabolites (4-OHT, Endoxifen) Liver (CYP2D6)->4-OHT_endo Systemic Circulation Systemic Circulation 4-OHT_endo->Systemic Circulation ER Estrogen Receptor (ER) in Breast Cancer Cell Systemic Circulation->ER Delivery to Target Transdermal 4-OHT Gel Transdermal 4-OHT Gel Breast Tissue Breast Tissue Transdermal 4-OHT Gel->Breast Tissue Direct Application Minimal Systemic\nCirculation Minimal Systemic Circulation Breast Tissue->Minimal Systemic\nCirculation Breast Tissue->ER High Local Concentration Block Block Proliferation ER->Block

Figure 1: Comparative pathways of Oral Tamoxifen and Transdermal 4-OHT.

Comparative Efficacy Data

Clinical trials have compared the antiproliferative effects of oral tamoxifen and transdermal 4-OHT, primarily in women with ductal carcinoma in situ (DCIS). The key endpoint in these studies is the change in the Ki-67 labeling index (LI), a marker of cell proliferation.

Antiproliferative Effect (Ki-67 Reduction)
StudyTreatment ArmsDurationMean Absolute Reduction in Ki-67 LI (%)Between-Group P-value
Lee et al. (2014) Oral Tamoxifen (20 mg/day)6-10 weeks5.10.99
Transdermal 4-OHT (4 mg/day)6-10 weeks3.4
Khan et al. (2023) Oral Tamoxifen (20 mg/day)4-10 weeks4.80.002
Transdermal 4-OHT (4 mg/day)4-10 weeks1.0

Data sourced from Lee et al., 2014 and Khan et al., 2023.[7]

In an earlier phase II trial, transdermal 4-OHT showed a similar antiproliferative effect to oral tamoxifen.[9] However, a more recent and larger phase II trial found that oral tamoxifen led to a significantly greater reduction in the Ki-67 labeling index compared to the transdermal 4-OHT gel at the doses studied.[7][10] The non-inferiority of the transdermal gel was not demonstrated in the latter study.[7][10]

Pharmacokinetic Data: Drug Concentrations

A key objective of transdermal therapy is to achieve high drug concentrations in the target breast tissue while maintaining low plasma concentrations.

StudyTreatment ArmMean Plasma 4-OHT (ng/mL)Mean Breast Adipose Tissue 4-OHT (ng/g)Mean Breast Adipose Tissue Endoxifen (ng/g)
Lee et al. (2014) Oral Tamoxifen (20 mg/day)1.15.4-
Transdermal 4-OHT (4 mg/day)0.25.8-
Khan et al. (2023) Oral Tamoxifen (20 mg/day)~2.05.713.0
Transdermal 4-OHT (4 mg/day)0.243.80.3

Data sourced from Lee et al., 2014 and Khan et al., 2023.[10][11]

Studies consistently show that transdermal 4-OHT results in significantly lower plasma concentrations of 4-OHT compared to oral tamoxifen.[10] While an earlier study found comparable 4-OHT concentrations in breast adipose tissue between the two formulations, a more recent trial reported non-significantly higher concentrations with oral tamoxifen.[10][11] A critical finding from the 2023 study was the abundant presence of endoxifen, another potent metabolite, in the breast tissue of the oral tamoxifen group, whereas it was minimal in the transdermal group.[10][11] This difference in endoxifen exposure may contribute to the observed disparity in antiproliferative efficacy.[10]

Systemic Effects and Side Effects

The systemic effects of oral tamoxifen are well-documented and are a primary motivation for exploring transdermal delivery.

Systemic Biomarker Changes
BiomarkerOral Tamoxifen (20 mg/day)Transdermal 4-OHT (4 mg/day)
Sex Hormone-Binding Globulin (SHBG) Significant IncreaseNo Significant Change
Insulin-like Growth Factor-1 (IGF-1) Significant DecreaseNo Significant Change
Factor VIII Significant IncreaseNo Significant Change
von Willebrand Factor Significant IncreaseNo Significant Change

Data sourced from Lee et al., 2014.[9]

Oral tamoxifen significantly alters the levels of several plasma proteins, including coagulation factors, which is consistent with its known thromboembolic risk.[9] In contrast, transdermal 4-OHT does not produce these systemic changes, suggesting a potentially safer profile in this regard.[9]

Patient-Reported Side Effects

While transdermal 4-OHT reduces systemic biochemical changes, its effect on patient-reported symptoms like hot flashes has been less clear. Some studies have reported a similar incidence of hot flashes between the two groups.[8] However, the most recent large trial noted that oral tamoxifen caused expected adverse vasomotor symptoms with minimal changes in the transdermal group.[10]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, presurgical "window-of-opportunity" trials in women diagnosed with ER-positive DCIS.

Experimental_Workflow Patient Patient with ER+ DCIS Consent Informed Consent Patient->Consent Baseline Baseline Assessment (Blood Samples, Biopsy for Ki-67) Consent->Baseline Randomization Randomization Baseline->Randomization Oral Oral Tamoxifen (20mg/day) + Placebo Gel Randomization->Oral Arm 1 Transdermal Transdermal 4-OHT Gel (4mg/day) + Oral Placebo Randomization->Transdermal Arm 2 Treatment Treatment Period (4-10 weeks) Oral->Treatment Transdermal->Treatment Surgery Definitive Surgery (Resection) Treatment->Surgery PostOp Post-Treatment Analysis (Surgical Tissue for Ki-67, Plasma/Tissue Drug Levels) Surgery->PostOp Endpoint Primary Endpoint: Change in Ki-67 LI PostOp->Endpoint

Figure 2: Typical experimental workflow for comparative trials.
Key Methodologies

  • Study Design: Randomized, double-blind, placebo-controlled phase II trials.[10]

  • Participants: Pre- and postmenopausal women with a diagnosis of ER-positive DCIS.[10]

  • Intervention: Participants are randomized to receive either oral tamoxifen (typically 20 mg/day) with a placebo gel, or transdermal 4-OHT gel (typically 2 mg per breast, daily) with an oral placebo for a period of 4 to 10 weeks prior to scheduled surgery.[10]

  • Primary Endpoint Measurement: The primary outcome is the change in the Ki-67 labeling index between the diagnostic core biopsy (baseline) and the surgical excision sample (post-treatment). Ki-67 is measured via immunohistochemistry.[9]

  • Secondary Endpoint Measurement: Concentrations of tamoxifen and its metabolites in plasma, and breast adipose tissue are determined by liquid chromatography/tandem mass spectrometry. Systemic effects are assessed by measuring plasma levels of SHBG, IGF-1, and coagulation proteins.[9] Patient-reported outcomes are collected using symptom scales.[8]

Conclusion and Future Directions

Transdermal 4-hydroxytamoxifen successfully delivers the active drug to breast tissue while significantly reducing systemic exposure and associated biochemical changes, particularly those related to thromboembolic risk.[8] However, recent evidence suggests that at the currently tested dose of 4 mg/day, its antiproliferative efficacy in DCIS is inferior to that of standard 20 mg/day oral tamoxifen.[7][10]

This efficacy gap may be explained by the substantial contribution of the metabolite endoxifen in the oral tamoxifen group, which is largely absent with transdermal 4-OHT delivery.[10]

Future research should focus on optimizing transdermal therapy. This may involve exploring higher doses of 4-OHT, developing new formulations that improve drug delivery, or creating transdermal preparations that include endoxifen.[10] For women with DCIS or those at high risk for breast cancer, an effective local therapy with a favorable safety profile remains a critical unmet need.[5]

References

Differential Effects of Tamoxifen and 4-Hydroxytamoxifen on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of tamoxifen (B1202) and its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), on gene expression. The information presented is supported by experimental data to delineate the distinctions in their molecular mechanisms of action, aiding in the design and interpretation of research in oncology and endocrinology.

Tamoxifen, a selective estrogen receptor modulator (SERM), is a widely used therapeutic agent for estrogen receptor (ER)-positive breast cancer.[1] Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen and endoxifen (B1662132), which exhibit significantly higher affinity for the estrogen receptor than the parent drug.[1] Understanding the unique and overlapping impacts of tamoxifen and 4-OHT on the transcriptome is crucial for optimizing endocrine therapies and elucidating mechanisms of resistance.

Comparative Gene Expression Analysis

Studies utilizing global gene expression profiling technologies, such as microarrays and RNA-sequencing, have revealed both similarities and key differences in the transcriptomic changes induced by tamoxifen and 4-OHT. While 4-OHT is the more potent antiestrogen, tamoxifen itself can uniquely regulate a set of genes.

A pivotal aspect of their action is the modulation of estrogen-responsive genes. In ER-positive breast cancer cells, both compounds can act as antagonists, inhibiting the proliferative effects of estradiol (B170435) (E2). However, they can also exhibit partial agonist activity in other tissues, leading to a complex pattern of gene regulation.[2][3]

Quantitative Overview of Gene Regulation

The following tables summarize quantitative data from studies investigating the impact of 4-hydroxytamoxifen on gene expression in various cancer cell lines.

Cell LineTreatmentDurationDifferentially Expressed GenesUp-regulatedDown-regulatedReference
MCF-7 4-OHT (in presence of E2)-2,444--[4]
Ishikawa 4-OHT (1 x 10⁻⁶ M)24 hours716--[2]
Ishikawa 4-OHT (1 x 10⁻⁶ M)48 hours335 (unique to 4-OHT)--[2]
MCF-7 Tamoxifen (250 μM)48 hours4,7102,7131,997[5]

Table 1: Summary of Quantitative Gene Expression Data for 4-Hydroxytamoxifen and Tamoxifen. This table provides an overview of the number of genes differentially regulated by 4-OHT and Tamoxifen in different experimental contexts. Note that direct comparisons are limited by varying experimental conditions.

Studies have shown a remarkable overlap in the genes regulated by 4-OHT and another active metabolite, endoxifen, suggesting they exert their antiestrogenic effects through common genomic pathways.[4][6] In MCF-7 cells treated in the presence of estradiol, 4-OHT and endoxifen affected 2,444 and 2,390 genes, respectively, with a high degree of correlation in their effects on E2-sensitive genes.[4]

Long-term treatment with 4-OHT can lead to the development of resistance, which is associated with global changes in gene expression, including the upregulation of genes related to cell cycle regulation and mitochondrial dysfunction.[7][8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both tamoxifen and 4-OHT is the competitive inhibition of the estrogen receptor.[6] Upon binding to ERα, these compounds induce a conformational change that differs from that induced by estradiol, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of E2-responsive genes.

However, their effects are not solely limited to ERα-mediated transcription. 4-OHT has been shown to disrupt the interaction of the orphan estrogen-receptor-related receptors (ERR) beta and gamma with coregulator proteins, abolishing their constitutive transcriptional activity.[3] This suggests a novel pharmacological pathway that may contribute to the tissue-specific activities of 4-OHT.[3] Furthermore, in some contexts, 4-OHT can increase the protein levels of steroid receptor coactivators SRC-1 and SRC-3, potentially stimulating the transcriptional activity of other nuclear receptors.[9]

Estrogen_Receptor_Signaling Estradiol Estradiol ER ER Estradiol->ER Binds CoActivator CoActivator ER->CoActivator Recruits CoRepressor CoRepressor ER->CoRepressor Recruits Tamoxifen Tamoxifen Tamoxifen->ER Binds ERE ERE CoActivator->ERE Binds to CoRepressor->ERE Binds to Gene_Activation Gene_Activation ERE->Gene_Activation Activates Gene_Repression Gene_Repression ERE->Gene_Repression Represses

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are representative protocols for cell culture, treatment, and gene expression analysis.

Cell Culture and Treatment
  • Cell Lines: MCF-7 (ER-positive breast cancer cell line) is a commonly used model.[6] Other cell lines include Ishikawa (ER-positive endometrial adenocarcinoma).[2]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[10] For experiments investigating estrogenic effects, cells are often grown in phenol (B47542) red-free medium with charcoal-stripped FBS to remove exogenous steroids.[11]

  • Treatment:

    • Tamoxifen/4-Hydroxytamoxifen Preparation: Tamoxifen and 4-OHT are typically dissolved in ethanol (B145695) or DMSO to create stock solutions.[12][13]

    • Treatment Concentrations: Concentrations can vary widely depending on the experimental goals. For example, 1 x 10⁻⁶ M for 4-OHT in Ishikawa cells[2] or up to 250 μM for tamoxifen in MCF-7 cells have been used.[5]

    • Treatment Duration: Incubation times can range from a few hours to several months for the development of resistant cell lines.[7][14] For acute gene expression studies, 24 to 48-hour time points are common.[2]

Gene Expression Analysis (RNA-Sequencing Workflow)
  • Cell Culture and Treatment: Culture cells of interest (e.g., MCF-7) under standard conditions. Divide cells into experimental groups: vehicle control (e.g., ethanol), tamoxifen treatment, and 4-hydroxytamoxifen treatment at desired concentrations and time points.[15]

  • RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Gene Expression Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.[15]

    • Differential Gene Expression Analysis: Perform differential expression analysis between treated and control groups using packages such as DESeq2 or edgeR in R.[15]

    • Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched in the differentially expressed genes to understand their biological impact.[15]

Experimental_Workflow Sequencing Sequencing Data_QC Data_QC Sequencing->Data_QC Alignment Alignment Data_QC->Alignment Quantification Quantification Alignment->Quantification Diff_Expression Diff_Expression Quantification->Diff_Expression Pathway_Analysis Pathway_Analysis Diff_Expression->Pathway_Analysis

Conclusion

Both tamoxifen and its primary active metabolite, 4-hydroxytamoxifen, exert complex and overlapping effects on the gene expression profiles of cancer cells. While 4-OHT is a more potent modulator of the estrogen receptor, tamoxifen possesses unique regulatory activities. The choice between these compounds in a research setting depends on the specific experimental question. For studies aiming to model the in vivo effects of tamoxifen therapy, understanding the actions of its metabolites is critical. Conversely, investigating the direct effects of the parent drug can provide insights into its own biological activities and potential off-target effects. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of endocrine therapy and cancer biology.

References

A Comparative Analysis of 4'-Hydroxytamoxifen and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4'-Hydroxytamoxifen with other prominent selective estrogen receptor modulators (SERMs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the key distinctions between these compounds.

Introduction to SERMs and 4'-Hydroxytamoxifen

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to be therapeutically beneficial in certain tissues while minimizing adverse effects in others. 4'-Hydroxytamoxifen is the active metabolite of tamoxifen, a widely used SERM in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is attributed to its high affinity for ERs and its potent antiestrogenic effects in breast tissue.[2][3]

Comparative Performance of SERMs

The performance of SERMs is primarily evaluated based on their binding affinity to estrogen receptors (ERα and ERβ) and their functional response in various cellular assays.

Estrogen Receptor Binding Affinity

The binding affinity of a SERM for ERα and ERβ is a critical determinant of its potency and tissue-specific effects. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity.

CompoundERα Binding Affinity (Ki/IC50, nM)ERβ Binding Affinity (Ki/IC50, nM)Reference
4'-Hydroxytamoxifen 0.12~2.3 (relative affinity)[4]
Raloxifene (B1678788) ~1.8 - 26-[5][6]
Lasofoxifene 0.21-[4][7]
Bazedoxifene 26-[6][8]
Ospemifene ~800 (IC50)~1700 (IC50)[9]
Clomiphene --[10][11]

Note: Values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The lack of a value is denoted by a dash.

Functional Activity: Proliferation and Reporter Gene Assays

The functional activity of SERMs as either agonists or antagonists is assessed through cell proliferation assays and reporter gene assays. In ER+ breast cancer cell lines like MCF-7, an antagonist effect is desired to inhibit cell growth. In contrast, an agonist effect in bone tissue is beneficial for preventing osteoporosis.

CompoundEffect in Breast Cancer Cells (e.g., MCF-7)Effect in Uterine CellsEffect in Bone Cells
4'-Hydroxytamoxifen Antagonist[2]Partial AgonistAgonist
Raloxifene Antagonist[12]AntagonistAgonist[13]
Lasofoxifene Antagonist[14][15]Antagonist[15]Agonist[15]
Bazedoxifene Antagonist[8][16]Antagonist[17]Agonist[17]
Ospemifene Antagonist[18]Agonist[19]Agonist
Clomiphene Mixed Agonist/Antagonist[11]Agonist-

Note: The tissue-specific effects are generally characterized as agonist or antagonist, with dashes indicating less established or context-dependent effects.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of SERM functionality.

SERM_Signaling_Pathway Estrogen Receptor Signaling and SERM Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds SERM SERM SERM->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from ER_Dimer ER Dimerization ER->ER_Dimer Translocates & Dimerizes ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits (Estrogen) Corepressors Corepressors ERE->Corepressors Recruits (SERM) Gene_Activation Gene Transcription (Proliferation) Coactivators->Gene_Activation Gene_Repression Gene Repression (Anti-proliferative) Corepressors->Gene_Repression

Mechanism of SERM action on estrogen receptor signaling.

Experimental_Workflow Workflow for Comparing SERM Activity cluster_binding Receptor Binding Assay cluster_reporter ERE-Luciferase Reporter Assay cluster_proliferation MCF-7 Cell Proliferation Assay Prep_Receptor Prepare Receptor Source (e.g., Uterine Cytosol) Incubate_Radioligand Incubate with [3H]-Estradiol & varying SERM concentrations Prep_Receptor->Incubate_Radioligand Separate_Bound Separate Bound from Free Radioligand Incubate_Radioligand->Separate_Bound Quantify_Binding Quantify Radioactivity & Calculate Ki Separate_Bound->Quantify_Binding Transfect_Cells Transfect Cells with ERE-Luciferase Plasmid Treat_SERM Treat with Estrogen +/- SERM Transfect_Cells->Treat_SERM Lyse_Cells Lyse Cells & Add Luciferase Substrate Treat_SERM->Lyse_Cells Measure_Luminescence Measure Luminescence & Determine EC50/IC50 Lyse_Cells->Measure_Luminescence Seed_Cells Seed MCF-7 Cells Expose_SERM Expose to varying SERM concentrations Seed_Cells->Expose_SERM Assess_Viability Assess Cell Viability (e.g., MTT, SRB) Expose_SERM->Assess_Viability Calculate_IC50 Calculate IC50 Assess_Viability->Calculate_IC50

References

A Comparative Guide to Quantifying Target Protein Reduction Following 4-Hydroxytamoxifen (4-OHT) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing inducible systems, accurately quantifying the reduction of a target protein is critical for validating experimental models and interpreting results. Systems controlled by 4-hydroxytamoxifen (B85900) (4-OHT), such as the Cre-ERT2 system for gene knockout or certain degron systems for protein degradation, offer precise temporal control over protein expression.[1][2][3] This guide provides a comparative overview of common methods used to measure the reduction in target protein levels after 4-OHT induction, complete with experimental protocols and data presentation formats to aid in experimental design and analysis.

Comparison of Protein Quantification Methods

The selection of a quantification method depends on various factors, including the required sensitivity, sample type, available equipment, and whether a relative or absolute measurement is needed. The most common techniques include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), mass spectrometry, and fluorescence-based methods.[4][5][6]

Method Principle Quantification Type Key Advantages Key Limitations Typical Application
Western Blot Immuno-detection of specific proteins separated by size via gel electrophoresis.[4]Semi-Quantitative / RelativeWidely accessible; provides molecular weight confirmation; relatively inexpensive.[4]Low throughput; can have high variability; requires specific antibodies.Validating protein knockdown/knockout; comparing protein levels across different treatment conditions.
ELISA Antibody-based capture and detection of a specific protein in a multi-well plate format.[7]Quantitative (Absolute or Relative)High sensitivity; high throughput; suitable for various sample types (lysates, serum, supernatant).[4]Requires a matched pair of antibodies for sandwich ELISA; susceptible to matrix effects.[7]Quantifying secreted proteins or specific intracellular proteins from a large number of samples.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides derived from the protein(s) of interest.[6]Quantitative (Absolute or Relative)High specificity and sensitivity; can identify and quantify thousands of proteins simultaneously (proteomics); does not require antibodies.[6][8]Requires expensive instrumentation and specialized expertise for data analysis.[8]Global proteomic analysis to identify off-target effects; targeted quantification of specific proteins with high accuracy.[9][10]
Quantitative Fluorescence Microscopy Measures fluorescence intensity from a fluorescently tagged protein of interest within single cells.[11]RelativeProvides spatial information (protein localization); can be performed in living cells.[11][12]Requires a fluorescently tagged protein; photobleaching can be an issue; complex data analysis.[11]Monitoring protein degradation in real-time within specific subcellular compartments.[12]

Signaling and Experimental Workflow Diagrams

Visualizing the underlying biological mechanism and the experimental plan is crucial for clarity and reproducibility.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus OHT 4-OHT CreERT2_inactive Inactive Cre-ERT2 (bound to HSP90) OHT->CreERT2_inactive Binds CreERT2_active Active Cre-ERT2 CreERT2_inactive->CreERT2_active Translocates to Nucleus FloxedGene Floxed Target Gene (LoxP - Gene - LoxP) CreERT2_active->FloxedGene Recognizes LoxP sites ExcisedGene Excised Gene FloxedGene->ExcisedGene Mediates Excision mRNA mRNA Transcription Blocked FloxedGene->mRNA Leads to Protein Target Protein Expression Reduced mRNA->Protein

Caption: Mechanism of 4-OHT-induced Cre-LoxP recombination for gene knockout.

G cluster_exp Experimental Phase cluster_quant Quantification Phase cluster_analysis Analysis Phase arrow arrow start Culture Cells with Inducible System treat Treat with 4-OHT (vs. Vehicle Control) start->treat harvest Harvest Cells at Time Points treat->harvest lyse Prepare Cell Lysates harvest->lyse wb Western Blot lyse->wb elisa ELISA lyse->elisa ms Mass Spectrometry lyse->ms fm Fluorescence Microscopy lyse->fm data Data Acquisition (e.g., Densitometry, OD) wb->data elisa->data ms->data fm->data stats Statistical Analysis & Quantification data->stats results Compare Protein Levels stats->results

Caption: General experimental workflow for quantifying protein reduction.

Experimental Protocols

Below are detailed protocols for Western blotting and In-Cell ELISA, two widely accessible methods for quantifying protein reduction.

Protocol 1: Quantitative Western Blotting

This protocol outlines the steps for analyzing protein reduction via chemiluminescent Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)[13]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes[14]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[14]

  • Chemiluminescent substrate (ECL)[14]

  • Imaging system (e.g., CCD camera-based imager)

Methodology:

  • Sample Preparation:

    • Culture cells and treat with the desired concentration of 4-OHT (e.g., 0.5 µM to 2 µM) and a vehicle control (e.g., ethanol) for various time points.[1][15]

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.[14]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer.

    • Boil samples for 5-10 minutes.

    • Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.[14]

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14][16]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[14][16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[14]

    • Capture the chemiluminescent signal using an imager. Ensure the signal is not saturated.

    • Perform densitometry analysis using software (e.g., ImageJ). Normalize the band intensity of the target protein to the intensity of the loading control for each lane.

    • Calculate the percentage reduction relative to the vehicle-treated control.

Protocol 2: In-Cell ELISA (ICE)

This method allows for the quantification of intracellular proteins in a 96-well plate format, offering higher throughput than traditional Westerns.

Materials:

  • 96-well clear-bottom microplate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (for target protein and a normalization protein)

  • Species-specific secondary antibodies conjugated to different fluorophores (e.g., DyLight 680 and DyLight 800) or enzymes (e.g., HRP).

  • Plate reader capable of measuring fluorescence or absorbance.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density that ensures they remain sub-confluent throughout the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of 4-OHT and a vehicle control. Include wells for "no primary antibody" controls to measure background.

  • Fixation and Permeabilization:

    • After treatment, remove the media and wash cells once with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

    • Wash the plate three times with PBS.

    • Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 20 minutes.

  • Immunostaining:

    • Wash the plate three times with PBS.

    • Block the cells with 150 µL of blocking buffer for 1.5 hours at room temperature.

    • Dilute the primary antibodies (for the target and normalization protein) in blocking buffer.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

    • Wash the plate five times with PBS.

    • Dilute the fluorescently-labeled secondary antibodies in blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the plate five times with PBS.

    • Add 100 µL of PBS to each well to keep the cells hydrated.

    • Scan the plate using a fluorescent plate reader at the appropriate excitation/emission wavelengths.

    • Subtract the background fluorescence (from "no primary antibody" wells).

    • Normalize the target protein signal to the normalization protein signal for each well.

    • Calculate the percentage reduction in the normalized signal relative to the vehicle-treated control.

Quantitative Data Summary

Presenting quantitative data in a clear, tabular format is essential for comparison and interpretation. The table below shows a hypothetical example of results obtained from different quantification methods.

Table 2: Quantification of Target Protein X Reduction 48h After 4-OHT Treatment in MCF-7 Cells

Quantification Method 4-OHT Concentration Mean Normalized Signal (± SD) % Protein Reduction
Quantitative Western Blot Vehicle (0 µM)1.00 ± 0.080%
0.5 µM0.45 ± 0.0555%
1.0 µM0.12 ± 0.0388%
In-Cell ELISA Vehicle (0 µM)1.00 ± 0.060%
0.5 µM0.41 ± 0.0459%
1.0 µM0.09 ± 0.0291%
Targeted Mass Spectrometry Vehicle (0 µM)1.00 ± 0.030%
1.0 µM0.07 ± 0.0193%

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxytamoxifen TFA: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like 4'-Hydroxytamoxifen TFA are of paramount importance. Adherence to established safety protocols not only ensures personal and environmental safety but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2] Always wear the appropriate Personal Protective Equipment (PPE).

Hazard Summary and Personal Protective Equipment (PPE)

4'-Hydroxytamoxifen is a physiologically active compound and is classified with several hazards.[1] It is considered harmful if swallowed, inhaled, or in contact with skin, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.[3][4] The trifluoroacetate (B77799) (TFA) salt will also contribute to the hazardous nature of the compound.

Hazard CategoryClassification & StatementsRequired Personal Protective Equipment (PPE)
GHS Classification Acute Toxicity, Oral (Category 4)[1] Skin Irritation (Category 2)[1] Eye Irritation (Category 2A)[1] Reproductive Toxicity (Category 2)[3]Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[1][2] Eye/Face Protection: Safety glasses with side-shields or a face shield.[1][2] Skin and Body Protection: Protective clothing, such as a lab coat.[1] Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or dust is generated.[1][2]
Signal Word Danger / Warning[1][5]
Hazard Statements H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[3] H361: Suspected of damaging fertility or the unborn child.[3]
Precautionary Statements P201: Obtain special instructions before use.[1] P261: Avoid breathing dust.[1] P273: Avoid release to the environment.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical. The following protocol should be strictly followed.

Waste Segregation and Collection
  • Solid Waste: Unused or expired this compound powder is considered hazardous chemical waste.[6] It should not be mixed with other solid wastes unless they are chemically compatible.[6] Place it in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.[6] Contaminated materials such as weighing paper, spatulas, and disposable labware must also be collected in this container.[6]

  • Liquid Waste: All solutions containing this compound must be collected as hazardous liquid waste.[6][7] Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) bottle).[6] Never pour this compound solutions down the drain. [1][2][8]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a proper sharps container and disposed of as regulated medical or chemotherapeutic waste.[8][9][10]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional guidelines.[9]

Labeling and Storage

All waste containers must be accurately and clearly labeled.[6] The label should include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound."[6]

  • The approximate concentration and volume of the waste.[6]

  • The date the waste was first added to the container.[6]

  • The name of the principal investigator or research group.[6]

Store waste containers in a designated, secure satellite accumulation area within the laboratory.[6] This area should be well-ventilated and away from sources of ignition or incompatible chemicals.[6] Keep waste containers securely closed except when adding waste.[6]

Request for Waste Pickup

Once the waste container is full or has reached the accumulation time limit set by your institution, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6][8] Follow your institution's specific procedures for requesting waste collection.[6][8]

Spill Management Protocol

Immediate and appropriate cleanup of spills is crucial to prevent exposure and environmental contamination.[1]

  • Minor Spills:

    • Restrict access to the affected area.[1]

    • Ensure you are wearing the full required PPE.[1]

    • For dry spills, carefully sweep or vacuum the material, ensuring the vacuum is fitted with a HEPA filter to avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material to contain the spill.[1]

    • Collect all contaminated materials in a labeled, sealed container for hazardous waste disposal.[1][2]

    • Clean the spill area with a detergent solution followed by water.[11]

  • Major Spills:

    • Evacuate personnel from the immediate danger area.[1]

    • Alert others in the vicinity and contact your institution's EHS or emergency response team immediately.[8]

    • Only trained personnel with appropriate respiratory protection should attempt to contain the spill.[1]

    • Prevent the spillage from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_prep Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Solid Waste (Unused powder, contaminated labware) D Labeled, sealed container for solid hazardous waste A->D B Liquid Waste (Solutions containing this compound) E Labeled, leak-proof container for liquid hazardous waste B->E C Sharps Waste (Contaminated needles, syringes) F Approved sharps container C->F G Store in designated satellite accumulation area D->G E->G F->G H Contact Institutional EHS for waste pickup G->H I Licensed chemical destruction plant or controlled incineration H->I

Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.